Rokitamycin
Description
Properties
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-2,4-dimethyl-4-propanoyloxyoxan-3-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H69NO15/c1-11-16-32(48)55-40-27(6)53-34(23-42(40,7)58-31(47)12-2)56-37-26(5)54-41(36(50)35(37)43(8)9)57-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(49)22-30(46)39(38)51-10/h13-15,18,20,24-30,34-41,45-46,50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWWNRMSAPEJLS-MDWYKHENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(OC(CC1(C)OC(=O)CC)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)OC(=O)CC)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023521 | |
| Record name | Propionylleucomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74014-51-0 | |
| Record name | Rokitamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74014-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rokitamycin [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074014510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rokitamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13409 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propionylleucomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROKITAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPT03UEM0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rokitamycin mechanism of action on bacterial ribosomes
An In-Depth Technical Guide to the Mechanism of Action of Rokitamycin on Bacterial Ribosomes
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a semi-synthetic, 16-membered macrolide antibiotic that exhibits potent activity primarily against Gram-positive bacteria.[1][2] Like other macrolides, its fundamental mechanism of action is the inhibition of bacterial protein synthesis.[3][4] It achieves this by binding to the 50S subunit of the bacterial ribosome at a specific site within the nascent peptide exit tunnel (NPET).[1][5] A distinguishing feature of this compound is its "cohesive" or "adhesive" binding to the ribosome, characterized by a slow dissociation rate.[6][7][8] This strong interaction is believed to be the basis for its often bactericidal activity, in contrast to the generally bacteriostatic nature of many 14- and 15-membered macrolides, and contributes to a longer post-antibiotic effect (PAE).[6][7][9] This guide provides a detailed examination of this compound's interaction with the bacterial ribosome, including its binding kinetics, impact on translation, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: Targeting the Ribosomal Exit Tunnel
The bacterial ribosome is the primary target for macrolide antibiotics.[10][11] These drugs act by arresting the translation process, which is essential for bacterial viability.[12][13]
1.1. Binding to the 50S Ribosomal Subunit this compound binds reversibly to the large 50S ribosomal subunit.[4][14] Its binding site is a pocket composed primarily of 23S ribosomal RNA (rRNA) located at the entrance of the nascent peptide exit tunnel (NPET).[5][15] This tunnel is a ~100 Å long passageway through which newly synthesized polypeptide chains emerge from the ribosome.[5] The macrolide binding site is strategically positioned near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for forming peptide bonds.[16][17]
1.2. Inhibition of Polypeptide Elongation Once bound, this compound partially obstructs the NPET.[5] This steric hindrance physically blocks the progression of the elongating nascent polypeptide chain once it reaches a certain length (typically 3-10 amino acids).[5] The blockage prevents the necessary translocation step of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) on the ribosome.[18] This stalled state ultimately leads to the premature dissociation of the peptidyl-tRNA from the ribosome, effectively terminating protein synthesis.[3][14][15]
The "Cohesive Binding" Hypothesis and Bactericidal Activity
A key differentiator for this compound is the nature of its interaction with the ribosome. While many macrolides bind and dissociate relatively quickly, leading to a bacteriostatic (growth-inhibiting) effect, this compound's binding is described as more "cohesive" or "adhesive".[6][8]
This hypothesis suggests that this compound has a significantly slower dissociation rate from the ribosome.[7] This prolonged occupancy of the binding site leads to a more sustained and profound inhibition of protein synthesis. For certain susceptible strains, such as some Staphylococcus aureus, this cohesive binding is directly linked to a bactericidal (cell-killing) outcome.[7][8] In contrast, when this compound binds reversibly (with faster dissociation) to other strains, it results in bacteriostasis.[7] This strong binding also explains this compound's long post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug has been removed from the medium.[6][9]
Quantitative Data on this compound Activity
The efficacy of an antibiotic is quantified through various metrics, including its Minimum Inhibitory Concentration (MIC) against different pathogens.
Table 1: In Vitro Activity (MIC) of this compound Against Select Pathogens
| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Citation |
|---|---|---|---|
| Streptococci | <0.03 to 0.5 | - | [2] |
| Streptococcus pneumoniae | <0.03 to 0.5 | - | [2] |
| Staphylococcus aureus | - | 1 | [2] |
| Moraxella catarrhalis | Comparable to Erythromycin | - | [2] |
| Neisseria gonorrhoeae | Comparable to Erythromycin | - | [2] |
| Clostridium spp. | Inhibited | - | [2] |
| Peptostreptococci | Inhibited | - | [2] |
MIC90: The concentration of the drug required to inhibit the growth of 90% of isolates.
Table 2: Comparative Binding Properties of Macrolides
| Property | This compound (16-membered) | Erythromycin (14-membered) | Citation |
|---|---|---|---|
| Binding Nature | Cohesive / Adhesive | Reversible | [7][8] |
| Dissociation Rate | Slow | Faster | [6][7] |
| Displacement | Not easily displaced by other macrolides | Can be displaced | [8] |
| Primary Effect | Bactericidal or Bacteriostatic (strain-dependent) | Generally Bacteriostatic | [2][7] |
| Post-Antibiotic Effect | Long | Shorter |[6][9] |
Interaction with Bacterial Resistance Mechanisms
Bacterial resistance to macrolides is a significant clinical challenge. The two most common mechanisms are target site modification and active drug efflux.[3][19][20]
-
Target Site Modification: Bacteria can acquire erm (erythromycin ribosome methylase) genes, which encode enzymes that methylate a specific adenine residue (A2058 in E. coli) in the 23S rRNA.[3] This modification reduces the binding affinity of 14- and 15-membered macrolides.
-
Active Efflux: Some bacteria possess mef (macrolide efflux) genes that code for membrane pumps, which actively transport macrolides out of the cell, preventing them from reaching their ribosomal target.[3][19]
This compound, as a 16-membered macrolide, demonstrates a notable advantage: it can remain active against strains that harbor inducible erm genes or the mef(A) efflux gene.[6] Its bulkier structure is thought to be less affected by the methylation that confers high-level resistance to erythromycin, and it may be a poorer substrate for certain efflux pumps.
Key Experimental Protocols
The mechanism of action of ribosome-targeting antibiotics is investigated through a variety of biochemical and biophysical techniques.[21]
5.1. Protocol: Mapping the Binding Site via Chemical Footprinting This method identifies the specific rRNA nucleotides that are in close contact with the bound antibiotic.
-
Complex Formation: Purified 70S ribosomes or 50S subunits are incubated with a saturating concentration of this compound.
-
Chemical Probing: The ribosome-rokitamycin complex is treated with a chemical agent (e.g., dimethyl sulfate - DMS) that modifies accessible rRNA bases. Nucleotides shielded by the bound drug will not be modified. A control sample without the drug is treated in parallel.
-
RNA Extraction: The 23S rRNA is purified from both treated samples.
-
Primer Extension: A radiolabeled or fluorescently-labeled DNA primer, complementary to a downstream sequence of the 23S rRNA, is annealed. A reverse transcriptase enzyme extends the primer. The enzyme will stop at a modified base.
-
Analysis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis. Positions where reverse transcriptase stops are identified. Nucleotides that are protected from modification only in the presence of this compound are identified as being part of or very close to the binding site.[22]
5.2. Protocol: Measuring Binding Kinetics via Isothermal Titration Calorimetry (ITC) ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Preparation: A solution of purified bacterial ribosomes is placed in the sample cell of the calorimeter. A solution of this compound is loaded into the injection syringe. Both are extensively dialyzed in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the this compound solution are made into the ribosome solution while the temperature is kept constant.
-
Data Acquisition: The instrument measures the minute heat changes that occur after each injection as this compound binds to the ribosomes.
-
Analysis: The heat change per injection is plotted against the molar ratio of this compound to ribosomes. This binding isotherm is then fitted to a thermodynamic model to extract the binding parameters. A very high affinity (low Kd) would be consistent with the cohesive binding hypothesis.[23]
5.3. Protocol: Assessing Protein Synthesis Inhibition via In Vitro Translation Assay This assay directly measures the effect of the antibiotic on the synthesis of a reporter protein.
-
System Setup: A cell-free transcription-translation system (e.g., from E. coli) is prepared, containing all necessary components like ribosomes, tRNAs, amino acids, and energy sources.
-
Template and Labeling: A DNA or mRNA template encoding a reporter protein (e.g., luciferase or GFP) is added. One of the amino acids (e.g., 35S-methionine) is radiolabeled.
-
Inhibition: The reaction is run in the presence of varying concentrations of this compound. A no-drug control is run in parallel.
-
Quantification: After incubation, the newly synthesized proteins are precipitated (e.g., using TCA) and the incorporated radioactivity is measured with a scintillation counter.
-
Analysis: The amount of protein synthesized at each drug concentration is compared to the control to determine the IC50 (the concentration of drug that inhibits protein synthesis by 50%).
Conclusion and Future Directions
This compound's mechanism of action is a nuanced example of ribosomal inhibition. While it shares the fundamental target of the 50S subunit's nascent peptide exit tunnel with all macrolides, its distinct 16-membered ring structure confers unique properties. The "cohesive binding" hypothesis, supported by its slow dissociation, bactericidal activity against certain strains, and long post-antibiotic effect, sets it apart from many other clinically used macrolides.[6][7] Furthermore, its retained activity against some resistant phenotypes makes it a valuable therapeutic agent.[6]
Future research should focus on obtaining high-resolution cryogenic electron microscopy (cryo-EM) or X-ray crystallography structures of this compound in complex with the bacterial ribosome. Such structural data would provide atomic-level validation of its binding site and could reveal the precise conformational changes in the rRNA that underpin its cohesive binding and ability to circumvent certain resistance mechanisms. A deeper understanding of these structure-activity relationships is critical for the rational design of next-generation macrolides that can overcome the growing challenge of antibiotic resistance.
References
- 1. Compound | AntibioticDB [antibioticdb.com]
- 2. Antibacterial activity of this compound compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrolide - Wikipedia [en.wikipedia.org]
- 4. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: bacterial resistance to a 16-membered ring macrolide differs from that to 14- and 15-membered ring macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implication of cohesive binding of a macrolide antibiotic, this compound, to ribosomes from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adhesive binding of this compound to Staphylococcus aureus ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The post-antibiotic effects of this compound (a 16-membered ring macrolide) on susceptible and erythromycin-resistant strains of Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.biomol.com [resources.biomol.com]
- 13. researchgate.net [researchgate.net]
- 14. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 15. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural signatures of antibiotic binding sites on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. mdpi.com [mdpi.com]
- 22. pnas.org [pnas.org]
- 23. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]
The In Vitro Antibacterial Spectrum of Rokitamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Rokitamycin, a 16-membered ring macrolide antibiotic. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document summarizes key quantitative data on this compound's activity, details the experimental protocols for its evaluation, and visualizes important related biological pathways and workflows.
Introduction to this compound
This compound is a semi-synthetic macrolide antibiotic derived from Streptomyces kitasatoensis. As a 16-membered ring macrolide, it exhibits a distinct profile of antibacterial activity and resistance mechanisms compared to the more common 14- and 15-membered ring macrolides. Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This action is primarily bacteriostatic, meaning it inhibits bacterial growth and replication, but can be bactericidal at higher concentrations against certain pathogens.
Quantitative Antibacterial Spectrum of this compound
The in vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC data for this compound against a range of clinically relevant bacteria, as reported in various scientific studies. The data is presented as MIC ranges, MIC₅₀ (the concentration required to inhibit 50% of the tested isolates), and MIC₉₀ (the concentration required to inhibit 90% of the tested isolates).
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA) | N/A | 0.06 - 1 | 0.25 | 1 | [1][2] |
| Staphylococcus aureus (MRSA) | N/A | Inactive | Inactive | Inactive | [1] |
| Streptococcus pneumoniae | N/A | 0.008 - 0.5 | 0.06 | 0.25 | [1][2] |
| Streptococcus pyogenes | N/A | 0.008 - 0.5 | 0.06 | 0.25 | [1] |
| Enterococcus spp. (Erythromycin-susceptible) | N/A | 0.06 - 0.5 | 0.5 | N/A | [1] |
| Enterococcus spp. (Erythromycin-resistant) | N/A | 0.25 - >128 | N/A | N/A | [1] |
N/A: Not explicitly available in the cited literature.
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Haemophilus influenzae | N/A | 0.5 - 0.65 | N/A | N/A | [1][2] |
| Moraxella catarrhalis | N/A | Comparable to Erythromycin | N/A | N/A | [2] |
| Neisseria gonorrhoeae | N/A | Comparable to Erythromycin | N/A | N/A | [2] |
| Bacteroides fragilis | N/A | 0.016 - 1 | 0.06 | N/A | [1] |
| Clostridium perfringens | N/A | 0.016 - 0.5 | 0.12 | N/A | [1] |
| Borrelia burgdorferi | N/A | N/A | Same as Clarithromycin & Azithromycin | N/A | [3] |
N/A: Not explicitly available in the cited literature.
Table 3: In Vitro Activity of this compound against Atypical Bacteria
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Mycoplasma pneumoniae | 50 | N/A | N/A | 0.007 | [4] |
| Chlamydia pneumoniae | 12 | N/A | N/A | N/A | [5] |
N/A: Not explicitly available in the cited literature. For Chlamydia pneumoniae, studies indicate susceptibility but do not provide specific MIC90 values for this compound.
Experimental Protocols for MIC Determination
The determination of Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antibacterial activity of a compound. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for these procedures to ensure reproducibility and comparability of data. The following are detailed methodologies for the two most common MIC determination techniques.
Broth Microdilution Method (Based on CLSI M07)
This method involves the serial dilution of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
a) Materials:
-
This compound analytical standard
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
b) Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the wells of the 96-well plate to achieve the desired final concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
Agar Dilution Method (Based on CLSI M07 and M11)
This method involves incorporating the antibiotic into an agar medium, upon which the bacterial inoculum is spotted.
a) Materials:
-
This compound analytical standard
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium (e.g., supplemented Brucella agar for anaerobes).
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., multipoint replicator)
-
Incubator (with anaerobic capabilities if required)
b) Procedure:
-
Preparation of Antibiotic-Containing Agar Plates: Prepare a series of molten agar plates, each containing a specific concentration of this compound. This is achieved by adding a defined volume of the antibiotic stock solution to the molten agar before pouring it into the petri dishes.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint replicator, spot a standardized volume of the bacterial inoculum onto the surface of each agar plate, including a growth control plate without any antibiotic.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours. For anaerobic bacteria, incubate under anaerobic conditions for 48 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that prevents the growth of a bacterial colony or allows for only a faint haze or a single colony.
Visualizations of Key Processes and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for MIC determination and the mechanism of action of this compound.
Experimental Workflow for MIC Determination
Mechanism of Action of this compound
Macrolide Resistance Mechanisms
Conclusion
This compound demonstrates significant in vitro activity against a broad range of Gram-positive bacteria and several atypical pathogens. Its efficacy against Gram-negative bacteria is more limited. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this 16-membered macrolide antibiotic. Understanding its spectrum of activity and the standardized methods for its evaluation is crucial for its potential clinical applications and for combating the growing challenge of antimicrobial resistance.
References
- 1. [In vitro antibacterial activity of this compound, a new macrolide antibiotic. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in the susceptibility of Streptococcus pyogenes to this compound and erythromycin A revealed by morphostructural atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Survey of Invasive Haemophilus influenzae in the United States in 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Resistance to Macrolides in Streptococcus pyogenes in France in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of Rokitamycin to the 50S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rokitamycin is a semi-synthetic 16-membered macrolide antibiotic that exhibits potent activity against a range of bacterial pathogens. Like other macrolides, its mechanism of action involves the inhibition of protein synthesis by targeting the bacterial ribosome. Specifically, this compound binds to the 50S large ribosomal subunit, a crucial component of the translational machinery. This guide provides a comprehensive overview of the binding affinity of this compound to the 50S ribosomal subunit, drawing upon available data for this compound and related macrolide compounds. It details the molecular interactions, summarizes quantitative binding data, and provides in-depth experimental protocols for studying such interactions.
Molecular Mechanism of Action
This compound exerts its bacteriostatic or bactericidal effects by binding within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][2][3] This binding site is primarily composed of 23S ribosomal RNA (rRNA). By occupying this critical channel, this compound physically obstructs the passage of the elongating polypeptide chain, leading to a premature dissociation of peptidyl-tRNA from the ribosome and the cessation of protein synthesis.[3]
Studies have described the binding of this compound as "cohesive" or "adhesive," suggesting a strong and prolonged interaction with the ribosome.[4] This characteristic is believed to contribute to its potent antibacterial activity and a long post-antibiotic effect (PAE).[4] The 16-membered ring structure of this compound allows it to establish more extensive contacts within the NPET compared to 14- and 15-membered macrolides.[1][5]
Quantitative Binding Affinity Data
| Antibiotic (Class) | Bacterial Species | Method | Dissociation Constant (Kd) | Reference |
| Erythromycin (14-membered macrolide) | Streptococcus pneumoniae | Radioligand binding assay | 4.9 ± 0.6 nM | [6] |
| Solithromycin (Ketolide) | Streptococcus pneumoniae | Radioligand binding assay | 5.1 ± 1.1 nM | [6] |
| Tylosin (16-membered macrolide) | Escherichia coli | Not specified | High affinity | [5] |
The "cohesive" binding nature of this compound suggests that its dissociation rate from the ribosome is slow, a characteristic that often correlates with high binding affinity and bactericidal activity.[4][6]
Experimental Protocols
Several biophysical and structural biology techniques are employed to characterize the binding of antibiotics to the ribosome. The following are detailed methodologies for key experiments relevant to studying this compound's interaction with the 50S ribosomal subunit.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (50S ribosomal subunit), allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Sample Preparation:
-
Purify 50S ribosomal subunits from a suitable bacterial strain (e.g., Escherichia coli or Staphylococcus aureus).
-
Dialyze the purified 50S subunits extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT).
-
Prepare a stock solution of this compound in the same ITC buffer. Accurately determine the concentrations of both the 50S subunits and this compound.
-
-
ITC Experiment:
-
Load the 50S ribosomal subunit solution (typically 10-50 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (typically 10-20 fold higher concentration than the ribosome) into the injection syringe.
-
Perform a series of small, sequential injections of the this compound solution into the sample cell while monitoring the heat changes.
-
A control experiment, injecting this compound into the buffer alone, should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-change peaks from the titration.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
X-ray Crystallography of the this compound-50S Ribosomal Subunit Complex
X-ray crystallography provides high-resolution structural information about the binding of this compound to the 50S ribosomal subunit, revealing the precise atomic interactions.
Methodology:
-
Complex Formation and Crystallization:
-
Incubate purified 50S ribosomal subunits with a molar excess of this compound to ensure saturation of the binding site.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) with a range of precipitants, salts, and pH conditions.
-
-
Data Collection:
-
Harvest suitable crystals and cryo-protect them by soaking in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the crystal structure using molecular replacement with a known 50S subunit structure as a search model.
-
Build the this compound molecule into the electron density map.
-
Refine the atomic model of the complex against the diffraction data.
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is another powerful technique for determining the high-resolution structure of the this compound-50S ribosomal subunit complex, particularly for large and flexible complexes that are difficult to crystallize.
Methodology:
-
Sample Preparation and Vitrification:
-
Prepare a solution of the this compound-50S complex as for X-ray crystallography.
-
Apply a small volume of the sample to an EM grid.
-
Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the complex in a near-native state.
-
-
Data Collection:
-
Collect a large dataset of images of the vitrified particles using a transmission electron microscope equipped with a direct electron detector.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction on the raw image frames.
-
Select individual particle images from the micrographs.
-
Classify the particle images to identify different conformational states.
-
Generate a high-resolution 3D reconstruction of the this compound-50S complex.
-
-
Model Building and Refinement:
-
Fit a model of the 50S subunit and this compound into the cryo-EM density map.
-
Refine the atomic model.
-
References
- 1. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of macrolide antibiotics leads to ribosomal selection against specific substrates based on their charge and size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: bacterial resistance to a 16-membered ring macrolide differs from that to 14- and 15-membered ring macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Rokitamycin: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rokitamycin is a semi-synthetic 16-membered macrolide antibiotic belonging to the leucomycin group. It exerts its bacteriostatic or bactericidal effects by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This guide provides an in-depth analysis of the chemical structure, physicochemical properties, mechanism of action, and antimicrobial spectrum of this compound, supplemented with detailed experimental protocols and data presented for clarity and comparative analysis.
Chemical Structure and Identification
This compound is a derivative of leucomycin V, distinguished by a butyrate ester at the 4''-position and a propionate ester at the 3-position of the lactone ring.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-2,4-dimethyl-4-propanoyloxyoxan-3-yl] butanoate[1][2] |
| Chemical Formula | C₄₂H₆₉NO₁₅[1][3][4][5][6] |
| Molecular Weight | 827.99 g/mol [3][4][7] |
| CAS Registry Number | 74014-51-0[1][3][4] |
| Synonyms | Ricamycin, TMS-19-Q, 3''-O-propionylleucomycin A5[1][4] |
Physicochemical Properties
The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Experimental Protocol |
| Melting Point | 116 °C[3][4] | Capillary Melting Point Method: A small, powdered sample of this compound is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range over which the substance melts is recorded. |
| Solubility | Poorly soluble in water; very soluble in chloroform and methanol; almost completely soluble in ethanol and acetonitrile.[8] Water solubility increases at lower pH. | Shake-Flask Method (OECD Guideline 105): An excess amount of this compound is added to a flask containing a known volume of the solvent (e.g., water, ethanol, chloroform). The flask is agitated at a constant temperature until equilibrium is reached. The concentration of this compound in the filtered supernatant is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). |
| pKa | 13.06 ± 0.70 (Predicted) | Potentiometric Titration: A solution of this compound is titrated with a standard solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve. |
| Specific Rotation | [α]D²⁰ -71° (c = 1.0 in chloroform)[3][4] | Polarimetry: A solution of this compound of known concentration in chloroform is placed in a polarimeter cell. The angle of rotation of plane-polarized light passing through the solution is measured at a specific wavelength (D-line of sodium, 589 nm) and temperature (20°C). |
| UV Maximum Absorption | 232 nm (in ethanol)[4] | UV-Vis Spectroscopy: A dilute solution of this compound in ethanol is prepared. The absorbance of the solution is measured over a range of ultraviolet wavelengths using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax). |
Mechanism of Action
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.
Ribosomal Binding and Inhibition of Protein Synthesis
This compound binds to the 23S rRNA within the large ribosomal subunit, near the peptidyl transferase center (PTC) and the entrance of the nascent peptide exit tunnel (NPET). This binding event sterically hinders the progression of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNAs from the ribosome and ultimately halting protein synthesis.
A notable characteristic of this compound is its ability to exhibit either bacteriostatic or bactericidal activity depending on the nature of its binding to the ribosome. In some strains of Staphylococcus aureus, this compound binds "cohesively," resulting in a bactericidal effect. In contrast, "reversible" binding leads to a bacteriostatic action.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocol: Ribosome Binding Assay (Fluorescence Polarization)
This protocol provides a general method for assessing the binding of macrolides to bacterial ribosomes.
-
Preparation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain (e.g., Escherichia coli) through differential centrifugation and sucrose gradient ultracentrifugation.
-
Fluorescent Labeling: Synthesize a fluorescently labeled macrolide probe (e.g., BODIPY-erythromycin).
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the fluorescent probe and isolated 70S ribosomes to a suitable binding buffer.
-
Add increasing concentrations of the competitor ligand (this compound).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader. The displacement of the fluorescent probe by the competitor ligand will result in a decrease in fluorescence polarization.
-
Data Analysis: Determine the binding affinity (KD) of this compound by fitting the displacement data to a suitable binding model.
Figure 2: Experimental workflow for a ribosome binding assay.
Antimicrobial Spectrum
This compound demonstrates activity primarily against Gram-positive bacteria, some Gram-negative bacteria, anaerobic bacteria, and atypical pathogens.
Table 3: In Vitro Antimicrobial Activity of this compound (MIC µg/mL)
| Bacterial Species | MIC Range | MIC₅₀ | MIC₉₀ |
| Gram-Positive Aerobes | |||
| Staphylococcus aureus (MSSA) | 0.06 - 1 | 0.25 | 1 |
| Streptococcus pneumoniae | 0.008 - 0.5 | 0.06 | 0.25 |
| Streptococcus pyogenes | <0.03 - 0.5 | - | - |
| Enterococcus faecalis (Ery-S) | 0.06 - 0.5 | - | 0.5 |
| Gram-Negative Aerobes | |||
| Haemophilus influenzae | 0.5 - >128 | - | - |
| Moraxella catarrhalis | ≤0.03 - 0.5 | - | - |
| Neisseria gonorrhoeae | ≤0.03 - 0.5 | - | - |
| Helicobacter pylori | - | - | - |
| Anaerobes | |||
| Clostridium perfringens | 0.016 - 0.5 | 0.12 | - |
| Bacteroides fragilis | 0.016 - 1 | 0.06 | - |
| Atypical Pathogens | |||
| Mycoplasma pneumoniae | - | - | 0.007[1][7] |
| Borrelia burgdorferi | - | Same as clarithromycin and azithromycin | - |
MIC₅₀ and MIC₉₀ values represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (Following CLSI Guidelines)
-
Preparation of Inoculum:
-
From a pure culture, select several colonies and suspend them in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the antibiotic dilutions and a growth control well (no antibiotic) with the prepared bacterial suspension.
-
Include a sterility control well (broth only).
-
Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Figure 3: Workflow for MIC determination by broth microdilution.
Conclusion
This compound remains a significant macrolide antibiotic with a well-characterized chemical structure and a distinct mechanism of action. Its potent activity against a range of clinically relevant pathogens, particularly certain resistant strains of Gram-positive cocci and atypical organisms, underscores its therapeutic value. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the key chemical and biological properties of this compound and offering standardized methodologies for its evaluation. Further research into its cohesive binding mechanism and the development of strategies to overcome resistance will be crucial for optimizing its clinical utility.
References
- 1. Effects of this compound and other macrolide antibiotics on Mycoplasma pneumoniae in L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro activity of azithromycin against various Gram-negative bacilli and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assessment of this compound against problem gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [In vitro antibacterial activity of this compound, a new macrolide antibiotic. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of the Effectiveness of the Macrolide this compound and Chlorpromazine against Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of this compound, a new macrolide, against Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound and other macrolide antibiotics on Mycoplasma pneumoniae in L cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo activities of macrolides against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Rokitamycin: An In-depth Technical Guide on its Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rokitamycin is a semi-synthetic 16-membered macrolide antibiotic. Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This guide provides a comprehensive overview of this compound's in vitro activity against a range of Gram-positive and Gram-negative bacteria, details the experimental protocols for determining its efficacy, and illustrates its mechanism of action.
Data Presentation: In Vitro Activity of this compound
The antibacterial efficacy of this compound is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against various clinically relevant bacteria as reported in several studies.
Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | 0.06 - 1 | 0.25 - 0.5 | 1 | [1][2] |
| Streptococcus pneumoniae | 0.008 - 0.5 | 0.06 - 0.25 | 0.5 | [1][2] |
| Streptococcus pyogenes | <0.03 - 0.5 | - | - | [1] |
| Enterococcus spp. (susceptible to erythromycin) | 0.06 - 0.5 | - | 0.5 | [2] |
| Enterococcus spp. (resistant to erythromycin) | 0.25 - >128 | - | - | [2] |
| Clostridium perfringens | 0.016 - 0.5 | 0.12 | - | [2] |
| Peptostreptococcus spp. | - | - | - | [1] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Gram-Negative Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Moraxella catarrhalis | - | - | - | [1] |
| Neisseria gonorrhoeae | - | - | - | [1] |
| Haemophilus influenzae | 0.5 - 6.4 | - | - | [2] |
| Bacteroides fragilis | 0.016 - 1 | 0.06 | - | [2] |
This compound generally demonstrates greater activity against Gram-positive cocci compared to Gram-negative bacteria.[1][2] Its efficacy against Haemophilus influenzae is noted to be lower than that of erythromycin.[1]
Experimental Protocols
The determination of this compound's in vitro activity is primarily conducted using standardized methods such as broth microdilution and agar disk diffusion, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the MIC of an antimicrobial agent in a liquid medium.
1. Inoculum Preparation:
-
Select three to five well-isolated colonies of the test organism from a fresh (18-24 hours) agar plate.
-
Suspend the colonies in a sterile broth or saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound powder in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
3. Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.
-
Include a growth control well containing only the medium and the inoculum.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, the MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism. The growth control well should show turbidity, and the sterility control well should remain clear.
Agar Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
1. Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
2. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
3. Application of Disks:
-
Aseptically apply a paper disk impregnated with a standardized concentration of this compound to the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
4. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
5. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Mechanism of Action of this compound
Caption: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
References
In Vitro Susceptibility of Streptococcus pneumoniae to Rokitamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptococcus pneumoniae remains a leading cause of community-acquired pneumonia, meningitis, and bacteremia worldwide. The increasing prevalence of antimicrobial resistance, particularly to macrolide antibiotics, presents a significant challenge to effective treatment. Rokitamycin, a 16-membered macrolide, has demonstrated in vitro activity against S. pneumoniae, including some strains resistant to 14- and 15-membered macrolides. This technical guide provides a comprehensive overview of the in vitro susceptibility of Streptococcus pneumoniae to this compound, detailing experimental protocols, summarizing quantitative data, and visualizing key pathways.
Data Presentation: In Vitro Susceptibility of Streptococcus pneumoniae to this compound and Comparator Macrolides
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against Streptococcus pneumoniae, including comparisons with other macrolides.
Table 1: In Vitro Activity of this compound against Streptococcus pneumoniae
| Study Description | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Multicenter study on erythromycin-susceptible S. pneumoniae[1] | Not Specified | 0.008 - 0.5 | Not Reported | Not Reported |
| Multicenter study on erythromycin-resistant S. pneumoniae[1] | Not Specified | 0.06 - >128 | Not Reported | Not Reported |
| Comparative study with other macrolides[2] | Not Specified | <0.03 - 0.5 | Not Reported | Not Reported |
Table 2: Comparative In Vitro Activity of Macrolides against Streptococcus pneumoniae
| Antibiotic | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Not Specified | <0.03 - 0.5 [2] | Not Reported | Not Reported |
| Erythromycin | 79 | 0.023 - ≥128 | 64 | 128 |
| Clarithromycin | 120 | Not Specified | ≤0.125 (penicillin-susceptible & -intermediate) | >128.0 (penicillin-resistant) |
| Azithromycin | 120 | Not Specified | ≤0.125 (penicillin-susceptible & -intermediate) | >128.0 (penicillin-resistant) |
Experimental Protocols
Accurate determination of in vitro susceptibility is critical for surveillance and clinical decision-making. The following are detailed methodologies for key experiments based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Materials:
-
Streptococcus pneumoniae isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2.5% to 5% lysed horse blood
-
This compound and other antimicrobial agents
-
96-well microtiter plates
-
Sterile saline (0.85%)
-
McFarland turbidity standards (0.5)
-
Incubator (35°C ± 2°C)
b. Inoculum Preparation:
-
From a fresh (18-24 hour) blood agar plate, select several morphologically similar colonies of S. pneumoniae.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Plate Preparation and Inoculation:
-
Prepare serial twofold dilutions of this compound and other tested antimicrobials in CAMHB in the microtiter plates.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 20-24 hours in ambient air.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.
Minimum Inhibitory Concentration (MIC) Determination: Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
a. Materials:
-
Streptococcus pneumoniae isolates
-
Mueller-Hinton agar supplemented with 5% defibrinated sheep blood
-
This compound and other antimicrobial agents
-
Petri dishes
-
Inoculum replicating apparatus
-
Sterile saline (0.85%)
-
McFarland turbidity standards (0.5)
-
Incubator (35°C ± 2°C in 5% CO₂)
b. Plate Preparation:
-
Prepare a series of agar plates containing serial twofold dilutions of the antimicrobial agents.
-
Ensure the agar surface is dry before inoculation.
c. Inoculum Preparation and Inoculation:
-
Prepare an inoculum suspension as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.
-
Further dilute the suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Using an inoculum replicating apparatus, spot the bacterial suspension onto the surface of the agar plates.
d. Incubation and Interpretation:
-
Incubate the plates at 35°C ± 2°C for 20-24 hours in a 5% CO₂ atmosphere.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a single colony or a faint haze.
Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the inhibition zone around a disk impregnated with the agent.
a. Materials:
-
Streptococcus pneumoniae isolates
-
Mueller-Hinton agar supplemented with 5% defibrinated sheep blood
-
Paper disks impregnated with known concentrations of antimicrobial agents
-
Sterile cotton swabs
-
Sterile saline (0.85%)
-
McFarland turbidity standards (0.5)
-
Incubator (35°C ± 2°C in 5% CO₂)
-
Calipers or a ruler for measuring zone diameters
b. Inoculum Preparation and Inoculation:
-
Prepare an inoculum suspension adjusted to a 0.5 McFarland standard as previously described.
-
Dip a sterile cotton swab into the adjusted suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.
c. Disk Application and Incubation:
-
Aseptically apply the antimicrobial-impregnated disks to the surface of the inoculated agar plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 20-24 hours in a 5% CO₂ atmosphere.
d. Interpretation of Results:
-
Measure the diameter of the zones of complete growth inhibition in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the breakpoints established by CLSI or EUCAST.
Mandatory Visualizations
Macrolide Resistance Mechanisms in Streptococcus pneumoniae
The two primary mechanisms of macrolide resistance in S. pneumoniae are target site modification and active efflux.
Caption: Macrolide resistance mechanisms in S. pneumoniae.
Experimental Workflow for Susceptibility Testing
The following diagram illustrates the general workflow for determining the in vitro susceptibility of S. pneumoniae.
Caption: General workflow for S. pneumoniae susceptibility testing.
References
Rokitamycin's Effect on Staphylococcus aureus Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of rokitamycin, a 16-membered macrolide antibiotic, with a specific focus on its inhibitory effects on Staphylococcus aureus protein synthesis. This document consolidates quantitative data, details experimental protocols, and presents visual representations of key processes to support research and development in the field of antibacterial drug discovery.
Introduction
Staphylococcus aureus is a versatile and formidable pathogen responsible for a wide array of infections, ranging from skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia. The emergence of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for effective antimicrobial agents. This compound, a semi-synthetic derivative of leucomycin, has demonstrated potent activity against Gram-positive bacteria, including susceptible and some resistant strains of S. aureus. Its primary mechanism of action involves the inhibition of bacterial protein synthesis, a fundamental process for bacterial viability and growth.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by targeting the bacterial 70S ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S large ribosomal subunit.[1] This binding occurs within the nascent peptide exit tunnel (NPET), sterically hindering the progression of the elongating polypeptide chain.[1] This obstruction leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby effectively halting protein synthesis.[1]
A distinguishing characteristic of this compound is its "adhesive" or "cohesive" binding to the ribosomes of susceptible S. aureus strains.[2][3] This tight and prolonged interaction is believed to be a key factor in its bactericidal activity against certain staphylococci, in contrast to the generally bacteriostatic nature of other macrolides like erythromycin and josamycin, which exhibit more reversible binding.[3] The nature of this binding—cohesive versus reversible—appears to determine whether this compound's effect is bactericidal or bacteriostatic against a particular strain.[3]
Quantitative Data: In Vitro Activity of this compound
The in vitro efficacy of this compound against various S. aureus phenotypes has been well-documented. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's potency.
| Staphylococcus aureus Phenotype | This compound MIC Range (µg/mL) | Modal MIC (µg/mL) | Other Macrolide MICs (µg/mL) |
| Macrolide-Lincosamide-Streptogramin (MLS) Susceptible | 0.06 - 1 | 0.25 - 0.5 | Azithromycin: 0.5 - 1 (MIC₅₀) Erythromycin: 0.25 - 0.5 (MIC₅₀)[4] |
| MLSB Inducible Resistance | 0.06 - 1 | 0.25 - 0.5 | Clarithromycin is more active than azithromycin and roxithromycin[5] |
| MLSB Constitutive Resistance | Inactive (>128) | Not Applicable | Azithromycin: >64 (MRSA) Erythromycin: >64 (MRSA)[4] |
| Methicillin-Susceptible (S. aureus - MSSA) | 90% inhibited at 1 µg/mL | Not specified | Azithromycin: 77% susceptible to 1 µg/mL Erythromycin: 77% susceptible to 0.5 µg/mL[4] |
| Methicillin-Resistant (S. aureus - MRSA) | Not specified | Not specified | Azithromycin: >64 Erythromycin: >64[4] |
Note: Data is compiled from multiple sources and variations may exist between studies due to different methodologies and bacterial isolates.
Experimental Protocols
This section outlines detailed methodologies for key experiments to study the effects of this compound on S. aureus protein synthesis. These protocols are based on established techniques for studying ribosome-targeting antibiotics and have been adapted for the specific investigation of this compound.
Ribosome Isolation from Staphylococcus aureus
A robust protocol for isolating active ribosomes is fundamental for in vitro binding and translation assays.
Methodology:
-
Bacterial Culture: Grow S. aureus (e.g., strain ATCC 29213) in a suitable broth medium (e.g., Tryptic Soy Broth) to mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).
-
Harvesting: Rapidly cool the culture on ice and harvest the cells by centrifugation at 4°C.
-
Washing: Wash the cell pellet with a buffer containing appropriate concentrations of Mg²⁺ and K⁺ to maintain ribosome integrity.
-
Cell Lysis: Resuspend the cells in a lysis buffer and disrupt them using a high-pressure homogenizer (e.g., French press) or sonication.
-
Clarification: Remove cell debris by centrifugation.
-
Ribosome Pelleting: Pellet the ribosomes from the supernatant by ultracentrifugation.
-
Sucrose Gradient Centrifugation: Resuspend the crude ribosome pellet and layer it onto a sucrose density gradient (e.g., 10-40%). Perform ultracentrifugation to separate ribosomal subunits and polysomes.
-
Fractionation: Carefully collect the fractions corresponding to the 70S ribosomes.
-
Concentration and Storage: Concentrate the purified 70S ribosomes and store them at -80°C in a suitable storage buffer.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the inhibitory effect of this compound on protein synthesis using a cell-free system.
Methodology:
-
Preparation of S30 Extract: Prepare a cell-free extract (S30) from a suitable S. aureus strain. This involves cell lysis and removal of cell debris by centrifugation at 30,000 x g.
-
Reaction Mixture: Prepare a reaction mixture containing the S30 extract, an energy source (ATP, GTP), amino acids (including a radiolabeled amino acid such as [³⁵S]-methionine), a template mRNA (e.g., luciferase mRNA), and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.
-
Precipitation: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated, radiolabeled proteins on a filter and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration compared to a no-antibiotic control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits protein synthesis by 50%.
Proteomic Analysis of this compound-Treated Staphylococcus aureus
Proteomics can provide a global view of the changes in protein expression in S. aureus in response to this compound treatment.
Methodology:
-
Bacterial Culture and Treatment: Grow S. aureus cultures to mid-log phase and expose them to a sub-inhibitory concentration of this compound for a defined period. A control culture without the antibiotic should be run in parallel.
-
Protein Extraction: Harvest the cells, wash them, and extract the total protein using a suitable lysis buffer and disruption method.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Cleanup and Fractionation: Desalt the peptide mixture using a solid-phase extraction (SPE) method. For complex samples, further fractionation by high-pH reversed-phase chromatography can be performed.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). This involves peptide and protein identification by searching against a S. aureus protein database, and label-free or label-based quantification to determine the relative abundance of proteins between the this compound-treated and control samples.
-
Bioinformatic Analysis: Perform functional enrichment analysis on the differentially expressed proteins to identify the cellular pathways and biological processes affected by this compound.
Effect on Signaling Pathways
While this compound's primary target is the ribosome, the inhibition of protein synthesis can have downstream effects on various cellular signaling pathways. In S. aureus, two-component systems (TCSs) are crucial for sensing and responding to environmental stimuli, including antibiotic stress.[6] For instance, the VraRS and GraRS TCSs are known to be involved in the response to cell wall and cationic antimicrobial peptide stress, respectively.[6]
Although direct evidence linking this compound to the modulation of specific S. aureus signaling pathways is currently limited, it is plausible that the cellular stress induced by protein synthesis inhibition could trigger responses mediated by certain TCSs or other regulatory networks. Further research, such as transcriptomic and proteomic studies of this compound-treated S. aureus, is needed to elucidate these potential secondary effects.
Conclusion
This compound is a potent inhibitor of S. aureus protein synthesis, demonstrating bactericidal activity against susceptible strains due to its cohesive binding to the 50S ribosomal subunit. Its efficacy against MLSB-inducible resistant strains makes it a valuable therapeutic option. The experimental protocols detailed in this guide provide a framework for further investigation into the nuanced interactions between this compound and the S. aureus cellular machinery. Future research should focus on elucidating the downstream effects of this compound-induced protein synthesis inhibition on staphylococcal signaling pathways and virulence factor expression to fully understand its therapeutic potential and to guide the development of novel antimicrobial strategies.
References
- 1. 抗生素对蛋白质合成的抑制作用 [sigmaaldrich.com]
- 2. Adhesive binding of this compound to Staphylococcus aureus ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Implication of cohesive binding of a macrolide antibiotic, this compound, to ribosomes from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative antimicrobial activity and post-antibiotic effect of azithromycin, clarithromycin and roxithromycin against some respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of two-component systems in the resistance of Staphylococcus aureus to antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
exploring the bacteriostatic versus bactericidal properties of Rokitamycin
An In-depth Technical Guide to the Bacteriostatic and Bactericidal Properties of Rokitamycin
Introduction
This compound is a semi-synthetic 16-membered macrolide antibiotic derived from Streptomyces kitasatoensis.[1] As a member of the macrolide class, it is widely utilized in the treatment of various bacterial infections, particularly those affecting the respiratory tract and skin.[2] Macrolide antibiotics are generally characterized by their ability to inhibit protein synthesis in susceptible bacteria.[2] This guide provides a detailed exploration of the bacteriostatic and bactericidal activities of this compound, intended for researchers, scientists, and drug development professionals. It will cover its mechanism of action, quantitative measures of its activity, detailed experimental protocols, and key pharmacodynamic considerations.
Mechanism of Action
The primary antibacterial effect of this compound is achieved through the inhibition of bacterial protein synthesis.[2] It specifically binds to the 50S ribosomal subunit of susceptible bacteria.[3] This binding event physically obstructs the translocation step during the elongation phase of protein synthesis, effectively halting the production of essential proteins required for bacterial growth and survival.[2] This targeted action makes this compound effective against a range of bacteria, including common pathogens like Streptococcus pneumoniae, Staphylococcus aureus, and atypical organisms such as Mycoplasma pneumoniae and Chlamydia pneumoniae.[2]
References
Preliminary Investigation of Rokitamycin's Efficacy Against Atypical Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rokitamycin, a 16-membered macrolide antibiotic, has demonstrated promising in vitro activity against a range of respiratory pathogens. This technical guide provides a comprehensive overview of the preliminary investigations into the efficacy of this compound against key atypical pathogens: Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila. These organisms are significant contributors to community-acquired respiratory tract infections and are characterized by their intracellular or cell-associated nature, which necessitates antibiotics with good cellular penetration and intracellular activity. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes experimental workflows and potential signaling pathway interactions.
Data Presentation: In Vitro Susceptibility of Atypical Pathogens to this compound
The in vitro activity of this compound against atypical pathogens is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. For intracellular pathogens like Chlamydia, the assessment is more complex and involves cell culture-based assays.
| Pathogen | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Mycoplasma pneumoniae | 50 | Not Reported | Not Reported | 0.007 | [1] |
| Chlamydia pneumoniae | 12 | Not Reported | Not Reported | Not Reported | [2] |
| Legionella pneumophila | Not Specified | Not Reported | Not Reported | Not Reported | [3] |
Note: Quantitative data for this compound against Chlamydia pneumoniae and Legionella pneumophila is limited in the reviewed literature. The provided references indicate activity but do not specify MIC ranges, MIC50, or MIC90 values. Further targeted studies are required to establish these crucial parameters.
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of antibiotic efficacy against fastidious and intracellular pathogens. The following sections outline the key experimental protocols for determining the in vitro activity of this compound against Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila.
Susceptibility Testing of Mycoplasma pneumoniae
A standard method for determining the MIC of antibiotics against Mycoplasma pneumoniae is the broth microdilution assay.
1. Bacterial Strains and Culture Conditions:
-
Bacterial Strains: A panel of clinical isolates and reference strains of Mycoplasma pneumoniae should be used.
-
Culture Medium: SP4 broth is a commonly used medium for the cultivation of Mycoplasma pneumoniae.[4]
-
Incubation: Cultures are typically incubated at 37°C in a humidified atmosphere.
2. Broth Microdilution Protocol:
-
Preparation of Antibiotic Solutions: A stock solution of this compound is prepared and serially diluted in SP4 broth to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of each Mycoplasma pneumoniae strain is prepared to a final concentration of approximately 104 to 105 color changing units (CCU) per mL.
-
Assay Setup: The diluted antibiotic solutions and the bacterial inoculum are added to the wells of a 96-well microtiter plate. A growth control (no antibiotic) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated at 37°C for 5-7 days, or until a color change is observed in the growth control wells.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that inhibits the color change of the medium, indicating the inhibition of mycoplasmal growth.[4]
Intracellular Susceptibility Testing of Chlamydia pneumoniae
Due to its obligate intracellular nature, the susceptibility of Chlamydia pneumoniae to antibiotics is determined using cell culture-based assays. McCoy cells are a commonly used host cell line for this purpose.[5][6]
1. Cell Culture and Bacterial Strains:
-
Host Cells: McCoy cells are cultured to confluence in 96-well microtiter plates.
-
Bacterial Strains: Clinical isolates and reference strains of Chlamydia pneumoniae are used.
2. Intracellular Susceptibility Assay Protocol:
-
Infection of Host Cells: Confluent McCoy cell monolayers are infected with a standardized inoculum of Chlamydia pneumoniae elementary bodies (EBs).
-
Addition of Antibiotic: After an initial incubation period to allow for bacterial entry into the host cells, the culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: The infected and treated cell cultures are incubated at 37°C in a CO2 incubator for 48-72 hours to allow for the formation of chlamydial inclusions.
-
Inclusion Staining and Visualization: The cell monolayers are fixed and stained with a fluorescently labeled monoclonal antibody specific for Chlamydia. The number of inclusions is then visualized and counted using a fluorescence microscope.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant reduction (e.g., ≥90%) in the number of inclusions compared to the untreated control.
Susceptibility Testing of Legionella pneumophila
The in vitro susceptibility of Legionella pneumophila can be determined using broth microdilution or agar dilution methods. Buffered Charcoal Yeast Extract (BCYE) agar has been traditionally used, however, charcoal-free media such as Buffered Yeast Extract (BYE) broth are now recommended to avoid the potential for charcoal to interfere with the activity of macrolides.[7][8]
1. Bacterial Strains and Culture Conditions:
-
Bacterial Strains: A panel of clinical and environmental isolates of Legionella pneumophila should be tested.
-
Culture Medium: Buffered Yeast Extract (BYE) broth supplemented with L-cysteine, ferric pyrophosphate, and α-ketoglutarate is used for the broth microdilution method.[9][10]
-
Incubation: Cultures are incubated at 35-37°C in a humidified atmosphere.
2. Broth Microdilution Protocol:
-
Preparation of Antibiotic Solutions: this compound is serially diluted in BYE broth.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a final concentration of approximately 5 x 105 colony-forming units (CFU) per mL.
-
Assay Setup: The diluted antibiotic and the bacterial inoculum are combined in microtiter plates.
-
Incubation: The plates are incubated at 35-37°C for 48-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that results in no visible turbidity.
Mandatory Visualizations
Experimental Workflows
References
- 1. Effects of this compound and other macrolide antibiotics on Mycoplasma pneumoniae in L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibilities of Chlamydia pneumoniae Isolates from German Patients and Synergistic Activity of Antibiotic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activities of new 14-, 15-, and 16-membered macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility of Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Strains from Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Resistance Screening in Chlamydia trachomatis by Optimized McCoy Cell Culture System and Direct qPCR-Based Monitoring of Chlamydial Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodologies and Cell Lines Used for Antimicrobial Susceptibility Testing of Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ricerca.univaq.it [ricerca.univaq.it]
- 8. researchgate.net [researchgate.net]
- 9. boa.unimib.it [boa.unimib.it]
- 10. Antibiotic susceptibility of environmental legionella pneumophila strains isolated in northern Italy [boa.unimib.it]
Methodological & Application
Determining Rokitamycin MIC Values: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) values of Rokitamycin, a 16-membered macrolide antibiotic. The methodologies outlined are based on established standards for antimicrobial susceptibility testing, primarily focusing on broth microdilution and agar dilution methods.
Introduction
This compound is a semi-synthetic macrolide antibiotic characterized by its activity against a range of Gram-positive and some Gram-negative bacteria.[1][2] It exerts its antibacterial effect by binding to the bacterial ribosome, thereby inhibiting protein synthesis.[2] Accurate determination of its MIC is crucial for susceptibility testing, monitoring the emergence of resistance, and in the research and development of new therapeutic applications.
Data Presentation: this compound MIC Ranges
The following table summarizes the reported MIC ranges of this compound against various bacterial species from published studies. These values can serve as a reference for expected outcomes in experimental settings.
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Macrolide-susceptible) | 0.25 - 0.5 | 1 | 0.06 - 1 |
| Streptococcus pneumoniae (Erythromycin-susceptible) | 0.06 | 0.25 | 0.008 - 0.5 |
| Streptococcus pyogenes | N/A | N/A | <0.03 - 0.5 |
| Enterococci (Erythromycin-susceptible) | 0.5 | N/A | 0.06 - 0.5 |
| Moraxella catarrhalis | N/A | N/A | Comparable to Erythromycin |
| Haemophilus influenzae | N/A | N/A | 0.5 - >64 |
| Bacteroides fragilis group | 0.06 | N/A | 0.016 - 1 |
| Clostridium perfringens | 0.12 | N/A | 0.016 - 0.5 |
| Campylobacter jejuni | N/A | N/A | Comparable to Erythromycin |
| Borrelia burgdorferi | Lower than Erythromycin | N/A | N/A |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. "N/A" indicates that the specific data point was not available in the reviewed literature. The provided ranges are a compilation from multiple studies and may vary based on the specific strains and testing methodologies used.[1][3][4][5]
Experimental Protocols
The following are detailed protocols for determining this compound MIC values using the broth microdilution and agar dilution methods. These protocols are aligned with the general principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Preparation of this compound Stock Solution
Proper preparation of the antibiotic stock solution is critical for accurate MIC determination.
Materials:
-
This compound powder (analytical grade)
-
Solvent: For experimental purposes, this compound has been dissolved in 95% ethanol to create stock solutions.[6] For susceptibility testing, it is crucial to use a solvent that does not interfere with bacterial growth at the final concentration. If using an organic solvent, the final concentration in the test medium should be non-inhibitory (typically ≤1%).
-
Sterile, nuclease-free water
-
Sterile tubes for dilution and storage
Procedure:
-
Aseptically weigh a precise amount of this compound powder.
-
Calculate the volume of solvent required to achieve a high-concentration stock solution (e.g., 1280 µg/mL). The following formula can be used: Weight (mg) = [Desired Concentration (µg/mL) x Desired Volume (mL)] / 1000
-
Dissolve the weighed this compound powder in the appropriate solvent. Ensure complete dissolution.
-
Perform serial dilutions of the stock solution in sterile water or broth to create working solutions for the MIC assay.
-
Store the stock solution in small aliquots at -20°C or lower until use. Avoid repeated freeze-thaw cycles.
Broth Microdilution Method
This method is a widely used technique for determining MICs in a liquid medium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.
-
For fastidious organisms like Streptococcus pneumoniae, use CAMHB supplemented with 2-5% lysed horse blood.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
This compound working solutions.
-
Quality Control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619).
Procedure:
-
Plate Preparation:
-
Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of this compound working solution to the first well of each row to be tested, resulting in a total volume of 100 µL.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a range of this compound concentrations.
-
Reserve wells for a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select 3-5 colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL.
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air for non-fastidious organisms. For fastidious organisms like S. pneumoniae, incubate in an atmosphere of 5% CO₂.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for visible bacterial growth (turbidity or a cell pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Agar Dilution Method
This method is considered a reference standard for MIC testing and is particularly useful for testing multiple isolates simultaneously.
Materials:
-
Mueller-Hinton Agar (MHA).
-
For fastidious organisms, supplement the MHA with 5% defibrinated sheep blood.
-
Sterile petri dishes.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
This compound working solutions.
-
QC strains.
Procedure:
-
Plate Preparation:
-
Prepare molten MHA and cool it to 45-50°C in a water bath.
-
Add a specific volume of each this compound working solution to a corresponding volume of molten agar to achieve the desired final concentrations (e.g., 1 part antibiotic solution to 9 parts agar). Mix gently but thoroughly.
-
Pour the antibiotic-containing agar into sterile petri dishes and allow them to solidify.
-
Prepare a growth control plate containing agar without any antibiotic.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared agar plates with the bacterial suspensions using a multipoint inoculator or a pipette.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours. For fastidious organisms, incubate in a CO₂-enriched atmosphere.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for the presence of bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that prevents the visible growth of the organism.
-
Quality Control
It is imperative to include appropriate QC strains in each run to ensure the accuracy and reproducibility of the results. The recommended QC strains for general antimicrobial susceptibility testing include Staphylococcus aureus ATCC 29213 and Streptococcus pneumoniae ATCC 49619.[7][8][9]
Important Note: As of the latest search, specific, officially established QC ranges for this compound against these strains by CLSI or EUCAST have not been identified in the publicly available literature. Laboratories should establish their own internal QC ranges based on repeated testing and monitor for any deviations.
Interpretation of Results
The clinical interpretation of MIC values is based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST.[10] These breakpoints categorize an organism as susceptible, intermediate, or resistant to a particular antibiotic.
Important Note: At the time of this writing, specific clinical breakpoints for this compound are not listed in the publicly available documents from CLSI or EUCAST.[11][12][13][14] Interpretation of this compound MICs for clinical purposes should be done with caution and in consultation with infectious disease specialists, considering the available research data on its in vitro activity.
Visualizations
Mechanism of Action: this compound
Caption: Mechanism of action of this compound on the bacterial ribosome.
Experimental Workflow: Broth Microdilution MIC
Caption: Workflow for determining this compound MIC by broth microdilution.
References
- 1. Antibacterial activity of this compound compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: bacterial resistance to a 16-membered ring macrolide differs from that to 14- and 15-membered ring macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vitro antibacterial activity of this compound, a new macrolide antibiotic. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of this compound, a new macrolide, against Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibility of Campylobacter jejuni to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of the Effectiveness of the Macrolide this compound and Chlorpromazine against Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. szu.gov.cz [szu.gov.cz]
- 9. medline.com [medline.com]
- 10. Updating Breakpoints in Antimicrobial Susceptibility Testing [asm.org]
- 11. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 12. fda.gov [fda.gov]
- 13. Breakpoint Implementation Toolkit (BIT) | Resources | CLSI [clsi.org]
- 14. EUCAST: EUCAST - Home [eucast.org]
Application Notes and Protocols for the Use of Rokitamycin in Cell Culture Models of Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rokitamycin is a 16-membered macrolide antibiotic with a bacteriostatic mechanism of action that involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] It is effective against a range of Gram-positive and some Gram-negative bacteria, and notably, against intracellular pathogens such as Chlamydia and Mycoplasma, making it a valuable tool for in vitro infection models.[1][2] Beyond its antimicrobial properties, this compound, like other macrolides, exhibits immunomodulatory effects by suppressing the production of pro-inflammatory cytokines, potentially through the inhibition of transcription factors such as NF-κB and activator protein-1 (AP-1).[3][4]
These characteristics make this compound a subject of interest for researchers studying bacterial pathogenesis, host-pathogen interactions, and the development of new anti-infective and anti-inflammatory therapies. This document provides detailed application notes and protocols for the utilization of this compound in cell culture models of infection.
Data Presentation
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound against common bacterial species relevant to cell culture infections. This data is essential for determining the effective working concentrations for specific applications.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacterial Species
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Mycoplasma pneumoniae | - | - | 0.007 | [5][6][7] |
| Streptococcus pneumoniae | 0.008 - 0.5 | - | - | [8][9] |
| Streptococcus pyogenes | <0.03 - 0.5 | - | - | [10] |
| Staphylococcus aureus | 0.06 - 1 | - | 1 | [8][9][10] |
| Chlamydia trachomatis | Not typically determined by standard MIC assays | - | - | [2] |
| Borrelia burgdorferi | - | 0.015 | - | [11][12] |
| Haemophilus influenzae | 0.5 - 0.65 | - | - | [8][9] |
Note: MIC values can vary depending on the bacterial strain, testing method, and specific laboratory conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the determination of the MIC of this compound against a bacterial strain of interest using the broth microdilution method.
Materials:
-
This compound powder
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol or DMSO) and sterilize by filtration through a 0.22 µm filter.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate bacterial growth medium in the wells of a 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Bacterial Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in the growth medium.
-
Inoculation: Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without antibiotic) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Protocol 2: this compound Treatment in a Chlamydia trachomatis Infection Model (HeLa Cells)
This protocol describes the use of this compound to treat an established Chlamydia trachomatis infection in a HeLa cell culture model.
Materials:
-
HeLa cells
-
Chlamydia trachomatis elementary bodies (EBs)
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Cycloheximide (to inhibit host cell protein synthesis and promote chlamydial growth)
-
Fixation and staining reagents (e.g., methanol, anti-Chlamydia antibody, DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells in a 24-well plate and grow to confluence.
-
Infection: Infect the HeLa cell monolayer with C. trachomatis EBs at a desired multiplicity of infection (MOI) (e.g., MOI of 1). Centrifuge the plate to facilitate infection.
-
Incubation: Incubate the infected cells for 2 hours to allow for bacterial entry.
-
This compound Treatment: After the initial incubation, replace the inoculum with fresh culture medium containing the desired concentration of this compound and cycloheximide (e.g., 1 µg/mL). Include an untreated infected control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Assessment of Infection:
-
Inclusion Counting: Fix the cells with methanol and stain for chlamydial inclusions using a specific antibody and a fluorescent secondary antibody. Counterstain the host cell nuclei with DAPI. Visualize and count the number of inclusions per field of view using a fluorescence microscope.
-
Infectious Progeny Quantification: Lyse the cells to release infectious EBs. Perform serial dilutions of the lysate and infect fresh HeLa cell monolayers to determine the number of inclusion-forming units (IFUs).
-
Protocol 3: this compound Treatment in a Mycoplasma pneumoniae Infection Model (A549 Cells)
This protocol details the application of this compound in an in vitro infection model using Mycoplasma pneumoniae and the human lung adenocarcinoma cell line A549.
Materials:
-
A549 cells
-
Mycoplasma pneumoniae culture
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
Reagents for quantifying bacterial load (e.g., qPCR primers and probes for a Mycoplasma-specific gene)
-
Reagents for assessing cell viability (e.g., MTT or PrestoBlue™)
Procedure:
-
Cell Seeding: Seed A549 cells in a 24-well plate and allow them to adhere and grow to a semi-confluent monolayer.
-
Infection: Infect the A549 cells with M. pneumoniae at a specific MOI (e.g., MOI of 10).[6]
-
This compound Treatment: After a 2-hour incubation period to allow for bacterial attachment, add this compound to the culture medium at various concentrations. Include an untreated infected control.
-
Incubation: Incubate the plates for 24-48 hours.
-
Assessment of Efficacy:
-
Bacterial Load Quantification: Harvest the cells and extract total DNA. Perform quantitative PCR (qPCR) to determine the number of Mycoplasma genomes.
-
Cell Viability Assay: Assess the viability of the A549 cells to determine any cytotoxic effects of the treatment.
-
Protocol 4: Evaluation of this compound's Immunomodulatory Effects on Cytokine Production
This protocol is designed to assess the effect of this compound on the production of pro-inflammatory cytokines by immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or epithelial cells in response to a bacterial stimulus.
Materials:
-
Immune cells (e.g., PBMCs) or epithelial cells (e.g., A549)
-
Bacterial stimulus (e.g., heat-killed bacteria, lipopolysaccharide - LPS)
-
This compound stock solution
-
Culture medium
-
ELISA kits for specific cytokines (e.g., IL-6, IL-8, TNF-α)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add the bacterial stimulus to the wells. Include appropriate controls (unstimulated cells, stimulated cells without this compound).
-
Incubation: Incubate the plate for 18-24 hours.
-
Cytokine Quantification: Collect the cell culture supernatants and measure the concentration of the cytokines of interest using ELISA kits according to the manufacturer's instructions.
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. Propagation and Purification of Chlamydia trachomatis Serovar L2 Transformants and Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 3. raw.githubusercontent.com [raw.githubusercontent.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Mycoplasma pneumoniae Infection Induces Reactive Oxygen Species and DNA Damage in A549 Human Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound and other macrolide antibiotics on Mycoplasma pneumoniae in L cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitogen-Activated Protein Kinases (MAPKs) and Enteric Bacterial Pathogens: A Complex Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [In vitro antibacterial activity of this compound, a new macrolide antibiotic. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Infection of HeLa cells with Chlamydia trachomatis inhibits protein synthesis and causes multiple changes to host cell pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Persistent Chlamydia trachomatis Infection of HeLa Cells Mediates Apoptosis Resistance through a Chlamydia Protease-Like Activity Factor-Independent Mechanism and Induces High Mobility Group Box 1 Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of this compound, a new macrolide, against Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rokitamycin Administration in Murine Models of Bacterial Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rokitamycin is a 16-membered macrolide antibiotic effective against a range of Gram-positive and some Gram-negative bacteria, as well as atypical pathogens.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Beyond its direct antimicrobial activity, this compound, like other macrolides, may exert immunomodulatory effects that can be beneficial in the context of bacterial infections.[3][4] This document provides detailed application notes and protocols for the administration of this compound in murine models of bacterial infection, focusing on Escherichia coli, Mycoplasma pneumoniae, and Chlamydia pneumoniae. The protocols are based on published literature and are intended to serve as a guide for researchers.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Murine Model of E. coli O157:H7 Infection
| Parameter | Control Group | This compound (ROK) Treated Group (20 mg/kg) | Levofloxacin (LEVX) Treated Group (1.2 mg/kg) | Reference |
| Mouse Strain | C3H/HeN | C3H/HeN | C3H/HeN | [1] |
| Inoculum | Intragastric E. coli O157:H7 | Intragastric E. coli O157:H7 | Intragastric E. coli O157:H7 | [1] |
| Treatment | Vehicle (intragastric) | 20 mg/kg this compound (intragastric) | 1.2 mg/kg Levofloxacin (intragastric) | [1] |
| Death Rate | 80% | 19% | 93% | [1] |
| Viable EHEC counts in feces (Day 5) | 10⁷ CFU/g | 10⁶ CFU/g | < 100 CFU/g | [1] |
| Shiga-like Toxin (SLT) Levels in feces (Day 5) | High | Lower than Control and LEVX groups | Higher than ROK group | [1] |
| Histopathological Findings (Kidneys) | - | No abnormalities observed | Necrotic tubular epithelial cells | [1] |
| Histopathological Findings (Colon) | - | No abnormalities observed | Inflammatory infiltrates | [1] |
Table 2: In Vitro Susceptibility of Mycoplasma pneumoniae to this compound and Other Macrolides
| Antibiotic | MIC for 90% of strains (MIC₉₀) (µg/mL) | Reference |
| This compound | 0.007 | [5][6] |
| Erythromycin | 0.03 | [5] |
| Josamycin | 0.03 | [5] |
| Kitasamycin | ≥ 0.06 | [5] |
| Clarithromycin | 0.0078 | [7] |
| Azithromycin | 0.00024 | [7] |
| Roxithromycin | 0.03125 | [7] |
Note: Data for Clarithromycin, Azithromycin, and Roxithromycin are from a separate study and are included for comparative purposes.
Table 3: In Vitro Susceptibility of Chlamydia pneumoniae to this compound and Other Macrolides
| Antibiotic | MIC Range (µg/mL) | Reference |
| This compound | Not explicitly stated, but macrolides are a treatment option. | [8] |
| Erythromycin | 0.06 - 0.25 | [8] |
| Azithromycin | 0.03 - 0.125 | [8] |
| Roxithromycin | 0.015 - 0.06 | [8] |
| Clarithromycin | 0.008 - 0.03 | [8] |
Experimental Protocols
Protocol 1: this compound Administration in a Murine Model of Enterohemorrhagic Escherichia coli (EHEC) O157:H7 Infection
This protocol is based on the study by Ikeda et al. (2003).[1]
1. Materials:
-
Animals: Male C3H/HeN mice.
-
Bacterial Strain: Enterohemorrhagic Escherichia coli O157:H7.
-
This compound (ROK): To be suspended in a suitable vehicle for intragastric administration.
-
Control Vehicle: The vehicle used to suspend this compound.
-
Levofloxacin (LEVX): (Optional, as a comparator antibiotic).
-
Culture Media: Luria-Bertani (LB) broth and agar.
-
Equipment: Gavage needles, syringes, materials for fecal collection, tissue homogenization, and bacterial plating.
2. Bacterial Preparation:
-
Culture E. coli O157:H7 in LB broth overnight at 37°C.
-
Harvest the bacteria by centrifugation and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the bacterial pellet in PBS to the desired concentration for inoculation.
3. Murine Infection Model:
-
House C3H/HeN mice under specific pathogen-free conditions.
-
Inoculate mice intragastrically with the prepared E. coli O157:H7 suspension. The exact inoculum size should be optimized for the specific bacterial strain and mouse colony to achieve a consistent infection model.
4. This compound Administration:
-
Prepare a suspension of this compound at a concentration that allows for the administration of 20 mg/kg body weight in a suitable volume for intragastric gavage.
-
Administer the this compound suspension (or vehicle control) intragastrically to the mice at a predetermined time post-infection (e.g., 2 hours post-infection).
5. Outcome Assessment:
-
Mortality: Monitor the mice daily for signs of illness and record mortality.
-
Bacterial Load in Feces: Collect fresh fecal pellets at specified time points (e.g., day 5 post-infection). Homogenize the feces in sterile PBS, perform serial dilutions, and plate on selective agar plates to determine the number of viable EHEC (CFU/g of feces).
-
Shiga-like Toxin (SLT) Assay: Fecal samples can be processed to measure SLT levels using appropriate immunoassays.
-
Histopathology: At the end of the experiment, euthanize the mice and collect kidneys and colon for histopathological examination. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
Protocol 2: Proposed Protocol for this compound Administration in a Murine Model of Mycoplasma pneumoniae Infection
This proposed protocol is based on the high in vitro activity of this compound against M. pneumoniae[5][6] and established murine models for this pathogen treated with other macrolides.[9]
1. Materials:
-
Animals: BALB/c mice are commonly used for respiratory infection models.
-
Bacterial Strain: A virulent strain of Mycoplasma pneumoniae.
-
This compound (ROK): To be prepared for oral or subcutaneous administration.
-
Control Vehicle: The vehicle used for this compound.
-
Culture Media: SP4 medium for M. pneumoniae.
-
Equipment: Intranasal inoculation supplies, syringes, materials for bronchoalveolar lavage (BAL) and lung tissue collection.
2. Bacterial Preparation:
-
Grow M. pneumoniae in SP4 medium until the late logarithmic phase.
-
Harvest the organisms and resuspend in a suitable medium for intranasal inoculation.
3. Murine Infection Model:
-
Lightly anesthetize the mice.
-
Inoculate the mice intranasally with the M. pneumoniae suspension.
4. This compound Administration:
-
Based on dosages used for other macrolides in murine respiratory infection models, a starting dose of 10-50 mg/kg of this compound administered orally or subcutaneously once daily could be evaluated.
-
Initiate treatment at a specified time post-infection (e.g., 24 hours).
5. Outcome Assessment:
-
Bacterial Load in Lungs: At various time points, euthanize mice and collect lung tissue. Homogenize the lungs and plate serial dilutions on SP4 agar to determine CFU/g of lung tissue.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to analyze inflammatory cell influx (e.g., neutrophils, lymphocytes) and cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Histopathology: Perform H&E staining on lung sections to assess the degree of inflammation and tissue damage.
Protocol 3: Proposed Protocol for this compound Administration in a Murine Model of Chlamydia pneumoniae Infection
This proposed protocol is based on the in vitro susceptibility of C. pneumoniae to macrolides[8] and established murine models for chlamydial respiratory infections.
1. Materials:
-
Animals: C57BL/6 or BALB/c mice.
-
Bacterial Strain: A pathogenic strain of Chlamydia pneumoniae.
-
This compound (ROK): To be prepared for oral or subcutaneous administration.
-
Control Vehicle: The vehicle for this compound.
-
Cell Culture: HeLa or HEp-2 cells for propagating C. pneumoniae.
-
Equipment: Intranasal inoculation supplies, materials for tissue collection and processing for chlamydial quantification.
2. Bacterial Preparation:
-
Propagate C. pneumoniae elementary bodies (EBs) in a suitable cell line.
-
Purify the EBs and resuspend in sucrose-phosphate-glutamic acid (SPG) buffer.
3. Murine Infection Model:
-
Anesthetize mice and inoculate intranasally with the purified C. pneumoniae EBs.
4. This compound Administration:
-
A daily oral or subcutaneous dose of 10-50 mg/kg of this compound is a suggested starting point for dose-finding studies.
-
Begin treatment at a defined time post-infection (e.g., 24 hours).
5. Outcome Assessment:
-
Chlamydial Load: At different time points, collect lung and spleen tissues. Homogenize the tissues and determine the chlamydial load by quantitative PCR (qPCR) targeting a specific chlamydial gene or by titration on cell culture to determine Inclusion Forming Units (IFU).
-
Inflammatory Markers: Measure cytokine and chemokine levels in BAL fluid or lung homogenates.
-
Histopathology: Analyze H&E-stained lung sections for inflammatory infiltrates and pathological changes.
Visualizations
Mechanism of Action and Immunomodulatory Effects
Experimental Workflow for this compound Efficacy Testing in a Murine Infection Model
Logical Relationship of NF-κB Signaling in Bacterial Infection and Potential Modulation by Macrolides
References
- 1. Treatment with this compound suppresses the lethality in a murine model of Escherichia coli O157:H7 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of this compound compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of this compound and other macrolide antibiotics on Mycoplasma pneumoniae in L cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound and other macrolide antibiotics on Mycoplasma pneumoniae in L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo activities of macrolides against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibilities of Chlamydia pneumoniae Isolates from German Patients and Synergistic Activity of Antibiotic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of steroids given with macrolide therapy on experimental Mycoplasma pneumoniae respiratory infection - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay for Rokitamycin Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rokitamycin is a semi-synthetic 16-membered macrolide antibiotic effective against a range of Gram-positive and some Gram-negative bacteria, as well as atypical pathogens like Mycoplasma pneumoniae.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which obstructs the translocation step during protein elongation.[2][3] this compound is primarily bacteriostatic, meaning it inhibits bacterial growth, but it can exhibit bactericidal activity against certain streptococci and staphylococci.[1][2]
These application notes provide detailed protocols for determining the in vitro efficacy of this compound using standard antimicrobial susceptibility testing methods: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Assays. Adherence to these standardized methods is crucial for obtaining reproducible and comparable data in research and drug development settings.
Data Presentation
The following tables summarize the expected in vitro activity of this compound against common susceptible bacterial species. These values are compiled from published literature and serve as a reference for expected outcomes.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Susceptible Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.25 | 1.0 | 0.06 - 1.0 |
| Streptococcus pneumoniae | 0.06 | 0.25 | 0.008 - 0.5 |
| Streptococcus pyogenes | 0.03 | 0.12 | ≤0.03 - 0.5 |
| Mycoplasma pneumoniae | Not Reported | 0.007 | ≤0.007 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.[1][4]
Table 2: Quality Control (QC) Reference Strains and Expected MIC Ranges
| QC Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | This compound | 0.12 - 1.0 |
| Streptococcus pneumoniae ATCC® 49619™ | This compound | 0.03 - 0.25 |
Note: The provided this compound MIC ranges for QC strains are based on literature and typical macrolide ranges. Laboratories should establish their own internal QC ranges based on CLSI guidelines.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflows
Caption: Workflow for MIC and MBC determination.
Caption: Workflow for the Time-Kill Assay.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
a. Materials
-
This compound analytical standard
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest (e.g., S. aureus, S. pneumoniae)
-
QC strains: S. aureus ATCC® 29213™, S. pneumoniae ATCC® 49619™
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35±2°C)
b. Protocol
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at 1280 µg/mL in a suitable solvent (e.g., DMSO), and then dilute further in CAMHB.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2X final highest concentration of this compound to the first column of wells.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration range (e.g., 64 to 0.06 µg/mL). Discard 100 µL from the last dilution column.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final this compound concentrations and bacterial density.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Incubation: Incubate the plate at 35±2°C for 16-20 hours in ambient air. For S. pneumoniae, incubate in 5% CO₂.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.
a. Materials
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) or other suitable agar plates
-
Calibrated loops or micropipettes
-
Incubator (35±2°C)
b. Protocol
-
Subculturing: From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Plating: Spot-inoculate the aliquot onto a quadrant of a TSA plate.
-
Incubation: Incubate the agar plates at 35±2°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of this compound that results in no growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Time-Kill Assay
This assay evaluates the rate and extent of bacterial killing by this compound over time.
a. Materials
-
This compound
-
Bacterial strain of interest
-
CAMHB or other suitable broth
-
Sterile culture tubes or flasks
-
Shaking incubator (35±2°C)
-
Sterile saline or PBS for dilutions
-
TSA plates
-
Spectrophotometer
b. Protocol
-
Inoculum Preparation:
-
Grow an overnight culture of the test organism.
-
Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control tube without any antibiotic.
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35±2°C with constant shaking (e.g., 150 rpm).
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto TSA plates in duplicate.
-
Incubate the plates at 35±2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates (30-300 colonies for accurate counting) and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by a minimal change in CFU/mL from the initial inoculum over 24 hours.
-
References
Application of Rokitamycin in Elucidating Bacterial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rokitamycin, a 16-membered macrolide antibiotic, as a tool to investigate the intricate mechanisms of bacterial resistance. The unique properties of this compound, particularly its activity against certain erythromycin-resistant strains, make it an invaluable agent for differentiating between various resistance phenotypes and for studying the genetic and biochemical basis of macrolide resistance.
This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis.[1] Its larger 16-membered lactone ring structure distinguishes it from 14- and 15-membered macrolides like erythromycin and azithromycin, respectively. This structural difference is key to its differential activity against bacteria harboring specific resistance mechanisms.
Key Applications:
-
Differentiating Macrolide Resistance Phenotypes: this compound is particularly useful in distinguishing between different mechanisms of macrolide resistance, such as those mediated by erm genes (target site modification) and mef genes (efflux pumps).[2] Strains with inducible erm gene expression or those carrying the mef(A) efflux pump often remain susceptible to this compound, while they are resistant to 14- and 15-membered macrolides.[2]
-
Studying Inducible Resistance: The differential activity of this compound allows for the investigation of inducible resistance mechanisms. Strains exhibiting inducible resistance to clindamycin (an MLSB antibiotic) can be effectively studied using this compound to understand the induction process and the genetic elements involved.
-
Selection and Characterization of Resistant Mutants: this compound can be used in in vitro selection studies to generate and characterize resistant mutants. Analyzing these mutants helps in identifying novel resistance mutations in ribosomal RNA (23S rRNA) and ribosomal proteins (L4 and L22).
-
Evaluating Efflux Pump Activity: As this compound is not a substrate for certain common efflux pumps like Mef(A), it can be used as a comparator compound in assays designed to measure the activity of these pumps against other macrolides.
Data Presentation
The following tables summarize the in vitro activity of this compound against various bacterial species with different resistance profiles.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Susceptible and Resistant Gram-Positive Cocci
| Bacterial Species | Resistance Phenotype | This compound MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Macrolide-Susceptible | 0.06 - 1 | [3] |
| Staphylococcus aureus | Inducible MLSB Resistance (erm gene) | 0.06 - 1 | [3] |
| Staphylococcus aureus | Constitutive MLSB Resistance (erm gene) | >1 (Inactive) | [3] |
| Streptococcus pneumoniae | Erythromycin-Susceptible | 0.008 - 0.5 | [3] |
| Streptococcus pneumoniae | Erythromycin-Resistant (mef gene, M phenotype) | 0.06 - 0.5 | [4] |
| Streptococcus pneumoniae | Erythromycin-Resistant (Inducible erm(AM)) | ≤1 (Susceptible without induction) | [4] |
| Streptococcus pneumoniae | Erythromycin-Resistant (Constitutive erm(AM)) | 4 - >128 (Resistant) | [4] |
| Streptococcus pyogenes | Erythromycin-Susceptible | N/A | [5] |
| Streptococcus pyogenes | Erythromycin-Resistant (M phenotype) | Comparable to susceptible strains | [5] |
| Streptococcus pyogenes | Erythromycin-Resistant (Inducible resistance) | Comparable to susceptible strains | [5] |
| Enterococci | Erythromycin-Susceptible | 0.06 - 0.5 | [3] |
| Enterococci | Erythromycin-Resistant | 0.25 - >128 | [3] |
Table 2: Comparative MIC90 Values of this compound and Erythromycin
| Bacterial Species | This compound MIC90 (µg/mL) | Erythromycin MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | 1 | >100 | [1] |
| Streptococcus pneumoniae | 0.5 | ≥1 | [1] |
| Streptococcus pyogenes | ≤0.03 | ≤0.03 | [1] |
| Moraxella catarrhalis | ≤0.25 | ≤0.25 | [1] |
| Haemophilus influenzae | 4 | 2 | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard broth microdilution methods and can be used to determine the MIC of this compound against various bacterial isolates.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., ethanol)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in the appropriate solvent. Further dilute in sterile broth to the desired starting concentration for the assay.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard the final 100 µL from the last dilution column.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells (which should only contain broth).
-
Controls:
-
Growth Control: Wells containing broth and bacterial inoculum but no antibiotic.
-
Sterility Control: Wells containing only broth.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Selection of this compound-Resistant Mutants
This protocol describes a method for selecting bacterial mutants with reduced susceptibility to this compound.
Materials:
-
Bacterial strain of interest
-
Appropriate agar plates (e.g., Mueller-Hinton agar)
-
This compound stock solution
-
Spectrophotometer
-
Incubator (35-37°C)
-
Sterile saline or broth
Procedure:
-
Prepare a High-Density Inoculum: Grow an overnight culture of the bacterium to the stationary phase. Concentrate the cells by centrifugation and resuspend them in a small volume of saline or broth to achieve a high density (e.g., 109 - 1010 CFU/mL).
-
Plating on Selective Media:
-
Prepare agar plates containing various concentrations of this compound, typically ranging from 2x to 16x the MIC of the parental strain.
-
Spread a known volume (e.g., 100 µL) of the high-density inoculum onto each plate.
-
-
Incubation: Incubate the plates at 35-37°C for 24-72 hours, or until colonies appear.
-
Confirmation of Resistance:
-
Pick individual colonies from the selective plates and streak them onto fresh agar plates containing the same concentration of this compound to confirm their resistance.
-
Perform MIC testing (as per Protocol 1) on the confirmed resistant mutants to quantify the level of resistance.
-
-
Stability of Resistance: To ensure the resistance phenotype is stable, passage the mutant in an antibiotic-free medium for several generations and then re-determine the MIC.
Protocol 3: Characterization of Resistance Mechanisms in Selected Mutants
This protocol outlines the steps to identify the genetic basis of this compound resistance in the selected mutants.
Materials:
-
Resistant mutant and parental bacterial strains
-
DNA extraction kit
-
Primers for amplifying resistance genes (e.g., 23S rRNA, rplD [L4], rplV [L22])
-
PCR reagents (DNA polymerase, dNTPs, buffer)
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both the parental and the resistant mutant strains using a commercial kit or a standard protocol.
-
PCR Amplification:
-
Design primers to amplify the regions of the 23S rRNA gene and the ribosomal protein genes rplD and rplV that are known to be associated with macrolide resistance.
-
Perform PCR using the extracted genomic DNA as a template.
-
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of the correct-sized fragments.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis:
-
Align the DNA sequences from the resistant mutant with those from the parental strain.
-
Identify any nucleotide substitutions, insertions, or deletions in the resistant mutant that could be responsible for the resistance phenotype.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inducible erm-mediated resistance pathway.
Caption: Workflow for investigating this compound resistance.
Caption: this compound's activity against resistance mechanisms.
References
- 1. Antibacterial activity of this compound compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: bacterial resistance to a 16-membered ring macrolide differs from that to 14- and 15-membered ring macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vitro antibacterial activity of this compound, a new macrolide antibiotic. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of Resistance Phenotypes among Erythromycin-Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The post-antibiotic effects of this compound (a 16-membered ring macrolide) on susceptible and erythromycin-resistant strains of Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Rokitamycin's Post-Antibiotic Effect
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques, protocols, and data related to the assessment of Rokitamycin's post-antibiotic effect (PAE). This compound is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit[1]. The PAE, a key pharmacodynamic parameter, refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. Understanding the PAE of this compound is crucial for optimizing dosing regimens and predicting its clinical efficacy.
Mechanism of Action of this compound
This compound exerts its bacteriostatic action by reversibly binding to the P site of the 50S subunit of the bacterial ribosome, leading to the blockade of protein synthesis. This mechanism is effective against a range of Gram-positive cocci and some atypical pathogens.
Mechanism of Action of this compound.
Quantitative Data on this compound's Post-Antibiotic Effect
The following table summarizes the available quantitative data on the post-antibiotic effect of this compound against Streptococcus pyogenes.
| Bacterial Strain | Resistance Phenotype | This compound Concentration (x MIC) | PAE (hours) | Reference |
| Streptococcus pyogenes (Susceptible) | - | 0.25 | 0.5 | [1] |
| 0.5 | 1.2 | [1] | ||
| 1 | 2.5 | [1] | ||
| 2 | 4.1 | [1] | ||
| Streptococcus pyogenes (M phenotype) | Efflux-mediated resistance | 0.25 | 0.6 | [1] |
| 0.5 | 1.3 | [1] | ||
| 1 | 2.6 | [1] | ||
| 2 | 4.3 | [1] | ||
| Streptococcus pyogenes (Inducible resistance) | Ribosomal methylation | 0.25 | 0.4 | [1] |
| 0.5 | 1.1 | [1] | ||
| 1 | 2.4 | [1] | ||
| 2 | 4.0 | [1] |
Data extracted from Braga et al. (2004). The study utilized the microbiological impedance method to determine the PAE.
Experimental Protocols for PAE Determination
Two primary methods are employed for determining the in vitro post-antibiotic effect of this compound: the viable count method and the microbiological impedance method.
Viable Count Method
This traditional method involves quantifying the number of viable bacteria over time after the removal of the antibiotic.
Protocol:
-
Bacterial Culture Preparation:
-
Prepare a logarithmic phase culture of the test bacterium (e.g., Staphylococcus aureus, Streptococcus pneumoniae) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Adjust the inoculum density to approximately 10^6 CFU/mL.
-
-
Antibiotic Exposure:
-
Divide the bacterial culture into two sets of tubes: test and control.
-
Add this compound to the test tubes at a predetermined concentration (e.g., 5x or 10x the Minimum Inhibitory Concentration - MIC).
-
Incubate both sets of tubes at 37°C for a specified period (e.g., 1 or 2 hours).
-
-
Antibiotic Removal:
-
Remove the antibiotic from the test culture by dilution (e.g., 1:1000 dilution in fresh, pre-warmed broth). This reduces the antibiotic concentration to sub-inhibitory levels.
-
Similarly, dilute the control culture.
-
-
Monitoring Bacterial Regrowth:
-
Incubate both the test and control cultures at 37°C.
-
At regular intervals (e.g., every hour for up to 8 hours), collect aliquots from both cultures.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
-
PAE Calculation:
-
The PAE is calculated using the formula: PAE = T - C
-
T: Time required for the count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL from the count immediately after antibiotic removal.
-
C: Time required for the count of the unexposed control culture to increase by 1 log10 CFU/mL from the initial count after dilution.
-
-
Workflow for the Viable Count Method.
Microbiological Impedance Method
This automated method measures changes in the electrical impedance of the culture medium as a result of bacterial metabolism and growth. It is a more rapid technique compared to the viable count method.
Protocol:
-
Bacterial Culture and Antibiotic Exposure:
-
Follow steps 1 and 2 as described in the Viable Count Method.
-
-
Antibiotic Removal:
-
Remove the antibiotic by centrifugation and washing the bacterial pellet with fresh broth, followed by resuspension in fresh medium.
-
-
Impedance Measurement:
-
Transfer the washed test and control bacterial suspensions into the wells of a specialized instrument (e.g., BacTrac).
-
The instrument monitors the changes in electrical impedance, capacitance, or conductance over time at regular intervals.
-
-
PAE Calculation:
-
The instrument's software generates growth curves based on the impedance changes.
-
The PAE is determined by comparing the time it takes for the test culture to reach a predetermined detection threshold of impedance change compared to the control culture.
-
Workflow for the Microbiological Impedance Method.
Logical Relationship between PAE and Dosing Regimens
The duration of the post-antibiotic effect has a direct implication on the design of antibiotic dosing schedules. A longer PAE allows for less frequent dosing intervals without compromising therapeutic efficacy.
Relationship between PAE and Dosing Frequency.
References
Application Notes and Protocols for Testing Rokitamycin against Mycoplasma pneumoniae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Rokitamycin's efficacy against Mycoplasma pneumoniae, a significant causative agent of atypical pneumonia. The following protocols and data are intended to assist researchers in the fields of microbiology, infectious diseases, and drug development in assessing the antimicrobial activity of this compound.
Mycoplasma pneumoniae is an intrinsically challenging bacterium to study due to its lack of a cell wall, fastidious growth requirements, and small genome.[1][2] Consequently, standardized and detailed methodologies are crucial for obtaining reproducible and comparable results. This compound, a 16-membered macrolide antibiotic, has demonstrated potent activity against this pathogen.[3][4][5]
The protocols outlined below cover essential assays for determining the antimicrobial susceptibility of M. pneumoniae to this compound, including the determination of the Minimum Inhibitory Concentration (MIC), time-kill kinetics, and assessment of anti-biofilm activity.
Data Presentation
Table 1: In Vitro Activity of this compound and Other Macrolides against Mycoplasma pneumoniae
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference Strain(s) |
| This compound | N/A | 0.007 | Fifty clinical strains [3][4][5] |
| Erythromycin | N/A | 0.03 | Fifty clinical strains[3][4] |
| Josamycin | N/A | 0.03 | Fifty clinical strains[3][4] |
| Kitasamycin | N/A | ≥0.06 | Fifty clinical strains[3][4] |
| Azithromycin | N/A | 64 | 44 resistant clinical isolates[6] |
| Clarithromycin | N/A | >128 | 44 resistant clinical isolates[6] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data for azithromycin and clarithromycin are provided for context against macrolide-resistant strains.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against Mycoplasma pneumoniae.[6][7][8]
Materials:
-
Mycoplasma pneumoniae isolates (including reference strains like M129, ATCC 29342)
-
SP4 or PPLO broth medium
-
This compound stock solution (in a suitable solvent, e.g., ethanol or DMSO)
-
96-well microtiter plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader (optional, for spectrophotometric reading)
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of this compound in SP4 or PPLO broth in a 96-well microtiter plate. The final concentration range should typically span from 0.001 to 128 µg/mL to accommodate both susceptible and potentially resistant strains.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Culture M. pneumoniae in SP4 or PPLO broth until the mid-logarithmic phase of growth is reached. This is often indicated by a color change in the medium (e.g., from red to orange/yellow) due to metabolic activity.
-
Adjust the inoculum concentration to approximately 10⁴ to 10⁵ color changing units (CCU)/mL.
-
-
Inoculation and Incubation:
-
Add the prepared M. pneumoniae inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Seal the plates to prevent evaporation and incubate at 37°C in a 5% CO₂ atmosphere.
-
Incubation time can vary from 3 to 7 days, depending on the growth rate of the strain.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of M. pneumoniae.
-
Growth can be assessed visually by observing the color change of the pH indicator in the medium or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a plate reader.
-
Time-Kill Assay
Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Mycoplasma pneumoniae culture in logarithmic growth phase
-
SP4 or PPLO broth
-
This compound at concentrations relative to the MIC (e.g., 1x, 2x, 4x, 8x MIC)
-
Sterile phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony forming unit (CFU) counting
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of M. pneumoniae in SP4 or PPLO broth to a final concentration of approximately 10⁵ to 10⁶ CFU/mL.
-
-
Exposure to this compound:
-
Add this compound to the bacterial cultures at the desired concentrations (e.g., 0x MIC, 1x MIC, 4x MIC).
-
Incubate the cultures at 37°C with 5% CO₂.
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Perform serial tenfold dilutions in sterile PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C with 5% CO₂ until colonies are visible (this can take 7-21 days).
-
-
Data Analysis:
-
Count the number of CFUs on the plates from each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
-
Anti-Biofilm Assay
Mycoplasma pneumoniae can form biofilms, which may contribute to persistent infections and increased antibiotic resistance.[1] The crystal violet assay is a common method to quantify biofilm formation and its inhibition by antimicrobial agents.
Materials:
-
Mycoplasma pneumoniae culture
-
SP4 or PPLO broth
-
This compound
-
96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%) for destaining
-
Plate reader
Protocol:
-
Biofilm Formation:
-
Dispense M. pneumoniae culture into the wells of a 96-well plate and incubate for 48-72 hours to allow for biofilm formation.[1]
-
Include wells with sterile broth as a negative control.
-
-
Treatment with this compound:
-
After the initial incubation, carefully remove the planktonic (free-floating) bacteria and wash the wells gently with PBS.
-
Add fresh broth containing various concentrations of this compound to the wells with pre-formed biofilms.
-
Incubate for an additional 24-48 hours.
-
-
Biofilm Staining and Quantification:
-
Discard the medium and wash the wells with PBS to remove any remaining planktonic cells.
-
Air-dry the plate.
-
Add crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
Add a destaining solution (e.g., 95% ethanol or 33% acetic acid) to each well to solubilize the crystal violet.
-
Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570-595 nm using a plate reader.
-
-
Data Analysis:
-
The absorbance reading is proportional to the amount of biofilm present.
-
Calculate the percentage of biofilm reduction at each this compound concentration compared to the untreated control.
-
Mechanism of Action Signaling Pathway
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[9] This binding interferes with the peptidyl transferase reaction and inhibits the elongation of the polypeptide chain. In Mycoplasma pneumoniae, this leads to a cessation of protein production, ultimately inhibiting growth and proliferation.
References
- 1. Eradication of Mycoplasma pneumoniae biofilm towers by treatment with hydrogen peroxide or antibiotic combinations acting synergistically - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound and other macrolide antibiotics on Mycoplasma pneumoniae in L cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Effects of this compound and other macrolide antibiotics on Mycoplasma pneumoniae in L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility of Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Strains from Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro antimicrobial susceptibility of Mycoplasma pneumoniae isolates across different regions of China in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of resistance acquisition and treatment of macrolide-resistant Mycoplasma pneumoniae pneumonia in children - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography Methods for the Analysis of Rokitamycin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Rokitamycin in biological matrices using High-Performance Liquid Chromatography (HPLC). The described method utilizes pre-column derivatization with dansylhydrazine followed by fluorescence detection, a technique known for its high sensitivity and specificity. This approach is particularly well-suited for pharmacokinetic studies and therapeutic drug monitoring where low concentrations of the analyte are expected.
Application Note: Sensitive Determination of this compound in Plasma
Introduction
This compound is a macrolide antibiotic used in the treatment of various bacterial infections. Accurate and reliable quantification of this compound in biological samples such as plasma is crucial for pharmacokinetic analysis, dose optimization, and ensuring therapeutic efficacy. This application note describes a robust and sensitive HPLC method for the determination of this compound in plasma. The method involves an initial ion-pair extraction from the plasma matrix, followed by a pre-column derivatization step with dansylhydrazine to enhance the fluorometric properties of the analyte. The derivatized this compound is then separated and quantified by reversed-phase HPLC with fluorescence detection.
Principle
The lipophilic nature of this compound allows for its efficient extraction from the aqueous plasma matrix into an organic solvent using an ion-pairing agent. To overcome the weak native fluorescence of this compound, it is derivatized with dansylhydrazine, which reacts with the aldehyde or ketone groups of the molecule to form a highly fluorescent derivative. This derivatization significantly enhances the sensitivity of the detection. The resulting fluorescent derivative is then separated from other plasma components and excess derivatizing reagent on a reversed-phase HPLC column. Quantification is achieved by measuring the fluorescence intensity of the eluting derivative at specific excitation and emission wavelengths.
Method Parameters
The following table summarizes the key parameters of the validated HPLC method for this compound analysis.
| Parameter | Value |
| Analyte | This compound |
| Matrix | Human Plasma |
| Sample Preparation | Ion-Pair Extraction |
| Derivatization Reagent | Dansylhydrazine |
| Derivatization Conditions | 60°C for 20 minutes |
| HPLC System | Reversed-Phase |
| Detection | Fluorescence |
| Excitation Wavelength | 352 nm |
| Emission Wavelength | 537 nm |
| Linearity Range | 50 - 400 ng/mL[1] |
| Limit of Detection (LOD) | 20 ng/mL[1] |
| Inter-run Coefficient of Variation | 10.2% at 100 ng/mL, 9.1% at 300 ng/mL[1] |
Experimental Protocols
Protocol 1: Sample Preparation - Ion-Pair Extraction and Derivatization
This protocol details the steps for the extraction of this compound from plasma and its subsequent derivatization.
Materials:
-
Human plasma samples
-
This compound standard solutions
-
Hexane-isoamyl alcohol (99:1, v/v)
-
Lauryl sulphate solution (ion-pairing agent)
-
Dansylhydrazine solution
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath (60°C)
-
Evaporator (e.g., nitrogen evaporator)
-
HPLC mobile phase for reconstitution
Procedure:
-
Sample Aliquoting: Pipette 1.0 mL of plasma sample (or standard/control) into a clean centrifuge tube.
-
Ion-Pair Extraction:
-
Add the lauryl sulphate solution to the plasma sample.
-
Add a precise volume of hexane-isoamyl alcohol.
-
Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at a sufficient speed and duration to achieve phase separation (e.g., 3000 x g for 10 minutes).
-
-
Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Derivatization:
-
Reconstitute the dried extract in a small volume of a suitable solvent.
-
Add the dansylhydrazine solution to the reconstituted extract.
-
Incubate the mixture at 60°C for 20 minutes to allow the derivatization reaction to complete.[1]
-
-
Final Preparation: After cooling to room temperature, the derivatized sample is ready for injection into the HPLC system. If necessary, the sample can be filtered through a 0.45 µm syringe filter before injection.
Protocol 2: HPLC Analysis
This protocol outlines the chromatographic conditions for the separation and quantification of the derivatized this compound.
Materials and Equipment:
-
High-Performance Liquid Chromatograph equipped with:
-
A fluorescence detector
-
A reversed-phase C18 column (specific dimensions and particle size should be optimized for best resolution)
-
An autosampler
-
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water, buffer salts)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The exact composition and gradient program should be optimized to achieve good resolution and peak shape. |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Fluorescence Detector Settings | Excitation: 352 nm, Emission: 537 nm[1] |
| Run Time | Approximately 12 minutes[1] |
Data Analysis:
-
Identify the this compound derivative peak based on its retention time, as determined by injecting a derivatized standard.
-
Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Visualizations
References
Application Notes and Protocols for the Experimental Use of Rokitamycin in Treating Intracellular Pathogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding and experimental data on the use of the 16-membered macrolide antibiotic, rokitamycin, in combating intracellular pathogens. Detailed protocols for key experiments are also provided to facilitate further research in this area.
Introduction
Intracellular pathogens, which replicate within host cells, present a significant therapeutic challenge as they are shielded from many components of the immune system and are less susceptible to antibiotics that do not effectively penetrate host cells. Macrolide antibiotics, known for their ability to accumulate within eukaryotic cells, are a promising class of drugs for treating such infections. This compound, a 16-membered macrolide, has demonstrated potent activity against a range of intracellular bacteria, including Mycoplasma pneumoniae, Chlamydia trachomatis, and Legionella pneumophila. Its mechanism of action, like other macrolides, involves the inhibition of bacterial protein synthesis.[1] This is achieved by binding to the 50S ribosomal subunit, which interferes with the translocation step of protein elongation and stimulates the dissociation of peptidyl-tRNA from ribosomes.[2]
Data Presentation
The following tables summarize the in vitro efficacy of this compound against various intracellular pathogens, as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycoplasma pneumoniae
| Strain Count | MIC90 (μg/mL) | Comparator Antibiotics (MIC90, μg/mL) | Reference |
| 50 | 0.007 | Erythromycin (0.03), Josamycin (0.03), Kitasamycin (≥0.06) | [3][4] |
Table 2: In Vitro Activity of this compound against Various Pathogens
| Pathogen | MIC Range (μg/mL) | Notes | Reference |
| Streptococcus pneumoniae | 0.03 - 0.5 | Activity comparable to other macrolides. | [5][6] |
| Staphylococcus aureus | Inhibited 90% at 1 | More active than other tested macrolides. | [5][6] |
| Legionella pneumophila | Activity comparable to Roxithromycin | Superior to Erythromycin and Josamycin. | [7] |
Table 3: Clinical Efficacy of this compound against Chlamydia trachomatis
| Condition | Treatment Regimen | Efficacy Rate | Notes | Reference |
| Genital Infections | 400 mg every 12h for 14 days | >90% clinical and microbiological outcome | Comparative study with Josamycin. | [2] |
| Neonatal/Infant Infections | Average 48.1 mg/kg/day for 19 days | 91.7% clinical efficacy, 88.9% bacteriological eradication | Includes pneumonia and conjunctivitis cases. | [8] |
Mechanism of Action
This compound, as a 16-membered macrolide antibiotic, primarily exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This process can be broken down into the following key steps:
-
Binding to the 50S Ribosomal Subunit: this compound specifically binds to the 50S subunit of the bacterial ribosome. This binding site is located within the nascent peptide exit tunnel.
-
Interference with Protein Elongation: The presence of this compound in the exit tunnel physically obstructs the growing polypeptide chain.
-
Inhibition of Translocation: It is thought that 16-membered macrolides, including this compound, inhibit the peptidyl transfer reaction, a critical step in adding new amino acids to the growing peptide chain.[2]
-
Stimulation of Peptidyl-tRNA Dissociation: A more recent hypothesis suggests that all macrolides promote the premature detachment of peptidyl-tRNA from the ribosome during the elongation phase of protein synthesis.[2]
-
Bacteriostatic/Bactericidal Effect: The culmination of these actions is the cessation of essential protein production, leading to the inhibition of bacterial growth and replication (bacteriostatic effect). At higher concentrations, this can lead to bacterial cell death (bactericidal effect).[5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a generalized method for determining the MIC of this compound against an intracellular pathogen using the broth microdilution method.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Bacterial strain of interest
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in the appropriate solvent.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in CAMHB.
-
Dilute the overnight culture to achieve a standardized inoculum, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Further dilute the standardized suspension to the final desired concentration for the assay (e.g., 5 x 10⁵ CFU/mL).
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a positive control (bacteria, no drug), and well 12 serves as a negative control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Intracellular Activity Assay
This protocol provides a general framework for assessing the efficacy of this compound against intracellular pathogens using a macrophage cell line model.
Materials:
-
Macrophage cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS)
-
Intracellular pathogen of interest
-
This compound
-
Gentamicin or another antibiotic with poor cell penetration
-
Sterile water or Triton X-100 for cell lysis
-
Phosphate-buffered saline (PBS)
-
Agar plates for CFU enumeration
Procedure:
-
Cell Culture and Infection:
-
Culture macrophage cells to a confluent monolayer in multi-well plates.
-
Opsonize the bacteria with serum if necessary.
-
Infect the macrophage monolayer with the pathogen at a specific multiplicity of infection (MOI) and incubate to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria:
-
Wash the cells with PBS to remove non-adherent bacteria.
-
Treat the cells with a high concentration of a cell-impermeable antibiotic (e.g., gentamicin) for a short period to kill any remaining extracellular bacteria.
-
-
This compound Treatment:
-
Wash the cells again with PBS to remove the first antibiotic.
-
Add fresh cell culture medium containing various concentrations of this compound to the infected cells. Include a no-drug control.
-
-
Incubation: Incubate the treated, infected cells for a defined period (e.g., 24-48 hours).
-
Quantification of Intracellular Bacteria:
-
At designated time points, wash the cells with PBS.
-
Lyse the macrophages with sterile water or a detergent solution (e.g., Triton X-100) to release the intracellular bacteria.
-
Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of viable intracellular bacteria (CFU/mL).
-
-
Data Analysis: Compare the CFU counts from this compound-treated wells to the no-drug control to determine the reduction in intracellular bacterial load.
Host Cell Interactions
While the primary mechanism of action of this compound is the direct inhibition of bacterial protein synthesis, macrolides are also known to have immunomodulatory effects. These effects can be beneficial in the context of intracellular infections where the host immune response is a critical determinant of the outcome. The interaction of this compound with host cell signaling pathways is an area that warrants further investigation. Potential areas of research include the impact of this compound on cytokine production, inflammasome activation, and autophagy in infected host cells. Understanding these interactions could lead to more effective therapeutic strategies that combine the antimicrobial and immunomodulatory properties of this compound.
References
- 1. facm.ucl.ac.be [facm.ucl.ac.be]
- 2. thesciencenotes.com [thesciencenotes.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of a 16-membered macrolide. Characteristics of dihydrorosaramicin binding to Escherichia coli ribosome and the effects of some competitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical relevance of intracellular and extracellular concentrations of macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of this compound compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with this compound suppresses the lethality in a murine model of Escherichia coli O157:H7 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 16-membered macrolide antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Rokitamycin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Rokitamycin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
This compound is reported to be insoluble in water.[1] However, it is very soluble in chloroform and methanol, and almost completely soluble ( >99.5%) in ethanol and acetonitrile.[1] This inherent hydrophobicity necessitates the use of solubility enhancement techniques for most aqueous-based biological assays.
Q2: How does pH affect the solubility of this compound?
The aqueous solubility of this compound is pH-dependent, with increased solubility observed at a lower pH.[2][3] This is attributed to the gradual protonation of the molecule.[2][3] At a pH of 7.4, this compound is not protonated, making it more lipophilic and less soluble in water.[3]
Q3: Can co-solvents be used to dissolve this compound for in vitro studies?
Yes, using a water-miscible organic co-solvent is a common and effective strategy. Dimethyl sulfoxide (DMSO) and ethanol are frequently used to prepare stock solutions of poorly soluble compounds, which are then diluted into aqueous experimental media.[4][5][6] For the related macrolide, Roxithromycin, a 1:1 solution of ethanol and PBS (pH 7.2) yielded a solubility of approximately 0.5 mg/ml.[7]
Q4: What are some advanced methods to improve this compound's aqueous solubility?
For more significant and sustained solubility enhancement, several formulation strategies can be employed:
-
Solid Dispersion: This technique involves dispersing this compound in an inert carrier matrix at the solid-state.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its aqueous solubility.
-
Nanoparticle Formulation: Dextrin-based nanohydrogels have been shown to effectively load this compound, improving its release profile in aqueous media.[2]
Q5: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my cell culture medium. What can I do?
This is a common issue when working with poorly soluble compounds. Here are a few troubleshooting steps:
-
Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your culture medium as low as possible, typically below 1% (v/v), to minimize solvent-induced cytotoxicity.[4][8]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium. This gradual change in the solvent environment can help prevent precipitation.[4]
-
Vortexing and Sonication: When preparing dilutions, add the stock solution to the medium while gently vortexing or swirling.[4] If precipitation occurs, brief sonication in a water bath may help redissolve the compound.[4][6]
-
Use of a Carrier: Consider pre-complexing this compound with a solubilizing agent like β-cyclodextrin before adding it to the aqueous medium.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | Inherent low aqueous solubility of this compound. | Utilize a co-solvent approach by first dissolving in a minimal amount of an organic solvent like DMSO or ethanol, followed by gradual dilution into the aqueous buffer. |
| Precipitation occurs upon dilution of the organic stock solution into the aqueous medium. | The compound's solubility limit in the final aqueous/organic mixture has been exceeded. | Reduce the final concentration of this compound. Increase the percentage of the organic co-solvent if compatible with the experimental system. Employ serial dilutions. |
| Inconsistent results in biological assays. | Precipitation of the compound leading to variable effective concentrations. Binding of the compound to plasticware. | Visually inspect for precipitation before and during the experiment. Consider using low-binding microplates. Prepare fresh dilutions for each experiment. |
| Observed cytotoxicity is not dose-dependent. | The precipitate itself may be causing cellular stress. The organic solvent concentration may be too high. | Ensure complete dissolution of this compound in the final medium. Run a solvent-only control to assess the cytotoxicity of the vehicle. |
Quantitative Data on this compound Solubility
| Solvent/System | Solubility | Reference |
| Water | Insoluble | [1] |
| Chloroform | Very Soluble | [1] |
| Methanol | Very Soluble | [1] |
| Ethanol | Almost Completely Soluble (>99.5%) | [1] |
| Acetonitrile | Almost Completely Soluble (>99.5%) | [1] |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/ml (for Roxithromycin) | [7] |
| LC Nanosponges (pH 5.5) | 3.1-fold increase | [2] |
| β-CD Complexes (pH 5.5) | 1.2-fold increase | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Dissolution: Add a minimal volume of a suitable organic solvent (e.g., DMSO or ethanol) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the solution thoroughly. If necessary, briefly sonicate in a water bath to ensure complete dissolution. Visually inspect to confirm no solid particles remain.
-
Sterilization: Sterile-filter the stock solution using a 0.22 µm syringe filter that is compatible with the chosen organic solvent.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation (Adapted from similar compounds)
-
Selection of Carrier: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) or a Polyethylene Glycol (PEG).
-
Dissolution: Dissolve both this compound and the carrier in a suitable common volatile solvent, such as ethanol or methanol.
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a solid mass.
-
Drying and Pulverization: Dry the solid mass completely under vacuum to remove any residual solvent. Pulverize the resulting solid dispersion into a fine powder using a mortar and pestle.
-
Characterization: The resulting powder can be characterized for its dissolution properties in aqueous media.
Visualizations
Caption: Workflow for preparing and using a poorly soluble compound like this compound.
Caption: Mechanism of action of this compound on the bacterial ribosome.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dextrin-Based Nanohydrogels for this compound Prolonged Topical Delivery | MDPI [mdpi.com]
- 3. Dextrin-Based Nanohydrogels for this compound Prolonged Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rokitamycin Stability in Acidic Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the stability of Rokitamycin in acidic environments. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Disclaimer: Specific quantitative stability data for this compound in acidic media is limited in publicly available literature. Therefore, where specific data for this compound is unavailable, information from closely related 16-membered macrolide antibiotics, such as Roxithromycin and Josamycin, is provided as a reference. Researchers should conduct their own stability studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing activity when I use it in an acidic medium (e.g., cell culture medium with a low pH, simulated gastric fluid)?
A1: this compound, like many macrolide antibiotics, is susceptible to degradation in acidic conditions.[1] The acidic environment can catalyze the hydrolysis of the macrolide's structure, leading to a loss of antibacterial activity. This instability is a known challenge in the formulation and application of this compound.[1]
Q2: What is the primary mechanism of this compound degradation in an acidic environment?
A2: The primary degradation pathway for many macrolide antibiotics in acidic media involves the hydrolysis of the glycosidic bond linking the cladinose sugar to the lactone ring. Another common degradation pathway is the hydrolysis of the lactone ring itself.[2] This leads to the formation of inactive degradation products.
Q3: At what pH range is this compound expected to be most unstable?
A3: Macrolide antibiotics generally exhibit increased degradation rates as the pH decreases. Significant instability is often observed at pH values below 4. For instance, the related macrolide Roxithromycin shows accelerated degradation at pH 1.7 and 2.3. While specific data for this compound is scarce, it is reasonable to expect similar pH-dependent instability.
Q4: What are the likely degradation products of this compound in acidic media?
A4: While specific degradation products for this compound under acidic stress have not been extensively reported in the literature, based on the degradation of similar macrolides, likely products would result from the cleavage of the cladinose sugar and/or the opening of the lactone ring. Identifying these degradation products typically requires analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Q5: How can I minimize the degradation of this compound in my experiments?
A5: To minimize degradation, consider the following strategies:
-
pH Control: Whenever possible, maintain the pH of your experimental medium in a neutral or slightly alkaline range.
-
Fresh Preparation: Prepare this compound solutions fresh before each experiment and avoid long-term storage of solutions in acidic buffers.
-
Temperature Control: Perform experiments at the lowest feasible temperature, as higher temperatures can accelerate degradation.
-
Formulation Strategies: For in vivo or oral formulation development, consider enteric coatings or other protective drug delivery systems to bypass the acidic environment of the stomach.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected antibacterial activity of this compound. | Degradation of this compound due to acidic experimental conditions. | 1. Verify the pH of your medium: Use a calibrated pH meter. 2. Perform a time-course experiment: Assess the activity of this compound at different time points to determine its stability in your specific medium. 3. Prepare fresh solutions: Use freshly prepared this compound for each experiment. |
| Appearance of unknown peaks in HPLC analysis of this compound samples. | Formation of degradation products. | 1. Conduct forced degradation studies: Subject a this compound standard to acidic conditions (e.g., 0.1 M HCl) to intentionally generate degradation products and identify their retention times. 2. Use a stability-indicating HPLC method: Ensure your HPLC method can separate the intact this compound from its degradation products. |
| Poor reproducibility of experimental results. | Variable degradation of this compound due to slight differences in pH or temperature between experiments. | 1. Standardize all experimental parameters: Strictly control the pH, temperature, and incubation times. 2. Use a buffered medium: Employ a suitable buffer to maintain a constant pH throughout the experiment. |
Quantitative Data on Macrolide Stability in Acidic Media
The following table summarizes publicly available data on the stability of macrolide antibiotics in acidic conditions. Note that this data is for related compounds and should be used as a reference for understanding the potential behavior of this compound.
| Macrolide | pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| Clarithromycin | 1.39 | 37 | 17 min | - | [3] |
| Erythromycin | 1.39 | 37 | 3 s | - | [3] |
| Roxithromycin | 1.70 | 50 | - | 0.015 min⁻¹ | [4] |
| Roxithromycin | 2.30 | 50 | - | 0.004 min⁻¹ | [4] |
Experimental Protocols
Protocol 1: Forced Acidic Degradation of this compound
This protocol describes a general procedure for inducing the degradation of this compound under acidic conditions to identify potential degradation products and to test the stability-indicating properties of an analytical method.
-
Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Acidic Stress Conditions:
-
To a known volume of the this compound stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot of the reaction mixture.
-
-
Neutralization and Dilution:
-
Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase of your analytical method to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed this compound standard to identify degradation peaks.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound and its Degradation Products
This is a general HPLC method that can be adapted for the analysis of this compound and its degradation products. Method optimization and validation are crucial for specific applications.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), with the pH adjusted to a suitable value (e.g., 7.0). The ratio of acetonitrile to buffer should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Acid-catalyzed degradation of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for stability issues.
References
- 1. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov.ph [fda.gov.ph]
- 3. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Rokitamycin Concentration for In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Rokitamycin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a macrolide antibiotic that inhibits bacterial protein synthesis.[1] It specifically binds to the 50S ribosomal subunit of susceptible bacteria, which blocks the translocation step during protein elongation and halts the synthesis of essential proteins.[1][2] This action is primarily bacteriostatic, meaning it prevents bacteria from multiplying, allowing the host's immune system to combat the infection.[1]
Q2: What is a typical effective concentration range for this compound in antibacterial studies?
The effective concentration of this compound, specifically the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species. For susceptible strains of Streptococci and Streptococcus pneumoniae, MICs can range from less than 0.03 to 0.5 µg/mL.[3] Against Staphylococcus aureus, it is effective with an MIC90 of 1 µg/mL.[3] For Borrelia burgdorferi, the MIC is comparable to other macrolides like clarithromycin and azithromycin.[4]
Q3: Can this compound be used for organisms other than bacteria?
Yes, studies have shown its effectiveness against the protozoan Acanthamoeba castellanii. In one study, a concentration of 2.34 µg/mL caused approximately 95% growth inhibition.[5]
Q4: Does this compound have any effect on eukaryotic cells?
This compound can affect eukaryotic cells. It has been shown to accumulate in large amounts within these cells.[5] Some studies indicate it can induce apoptosis in activated Jurkat T cells by enhancing the expression of FasL and the activity of caspase-3.[6] Additionally, it may have off-target effects on pathways like MAPK signaling.[7]
Q5: Is this compound cytotoxic to mammalian cells?
Like many antibiotics, this compound can exhibit cytotoxicity at higher concentrations. The specific cytotoxic concentration can vary depending on the cell line and the assay used. For instance, in cultured human liver cells, the cytotoxicity of macrolides has been evaluated, though specific IC50 values for this compound were not detailed in the provided abstracts.[8] It is crucial to determine the cytotoxic concentration in your specific cell model.
Troubleshooting Guide
Issue 1: No antibacterial effect is observed at the expected concentration.
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Possible Cause 1: Bacterial Resistance. The bacterial strain may have inherent or acquired resistance to macrolides. Constitutively resistant Gram-positive bacteria are resistant to this compound.[3]
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Solution: Verify the susceptibility of your bacterial strain using a standard MIC assay. Consider testing a known susceptible control strain in parallel.
-
-
Possible Cause 2: Improper Drug Preparation or Storage. this compound may have degraded if not stored correctly or if the stock solution is old.
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Possible Cause 3: High Cell Density. A very high bacterial inoculum can sometimes overcome the inhibitory effect of the antibiotic.
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Solution: Ensure your bacterial inoculum is standardized according to established protocols (e.g., 0.5 McFarland standard).
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Issue 2: High levels of cytotoxicity are observed in the host cell line.
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Possible Cause 1: Concentration is too high. The concentration of this compound effective against bacteria may be toxic to your eukaryotic cell line.
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Solution: Perform a dose-response cytotoxicity assay (e.g., MTT or XTT assay) to determine the 50% inhibitory concentration (IC50) for your specific cell line.[10] Select a concentration for your experiment that is effective against the bacteria but has minimal toxicity to your host cells.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., ethanol, DMSO) may be causing cytotoxicity at the final concentration used in the culture medium.
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Solution: Run a solvent control where you add the same volume of the solvent without this compound to your cells. Ensure the final solvent concentration is well below the toxic threshold for your cells (typically <0.5% for DMSO).
-
Issue 3: Inconsistent or unexpected results in signaling pathway studies.
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Possible Cause 1: Off-target effects. this compound can have off-target effects on mammalian cells, including modulating signaling pathways like MAPK.[7]
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Solution: Be aware of potential off-target effects. When studying a specific pathway, include appropriate positive and negative controls. Consider using inhibitors or activators of the pathway of interest to confirm the specificity of the observed effects.
-
-
Possible Cause 2: Interaction with other components in the media. Components in the cell culture medium could potentially interact with this compound.
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Solution: Use a defined and consistent cell culture medium for all experiments. If you suspect an interaction, you may need to test the experiment in a simpler, serum-free medium if your cells can tolerate it for the duration of the experiment.
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Microorganisms
| Microorganism | MIC Range (µg/mL) | Notes |
| Streptococci | <0.03 - 0.5 | |
| Streptococcus pneumoniae | <0.03 - 0.5 | |
| Staphylococcus aureus | 1 (MIC90) | |
| Haemophilus | 0.5 - 0.65 | |
| Clostridium perfringens | 0.016 - 0.5 | |
| Bacteroides fragilis | 0.016 - 1 | |
| Mycoplasma pneumoniae | 0.007 (MIC90) | In L cells. |
| Acanthamoeba castellanii | 2.34 | ~95% growth inhibition.[5] |
Table 2: Effective Concentrations of this compound in Eukaryotic Cell Studies
| Cell Line | Concentration (µg/mL) | Observed Effect |
| Human WKD cells | 4.6 | Inhibition of cytopathic effects of A. castellanii.[5] |
| Jurkat T cells | 10 - 50 | Acceleration of apoptosis, increased FasL expression.[6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
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Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., ethanol or DMSO) to a high concentration (e.g., 1 mg/mL).
-
Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute to the final desired concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of desired final concentrations.
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Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions.
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Controls: Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Cytotoxicity Assessment using MTT Assay
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Cell Seeding: Seed your eukaryotic cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in your complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
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Solvent Control: Include wells with cells treated with the highest concentration of the solvent used to dissolve this compound.
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Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.[10]
Visualizations
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Antibacterial activity of this compound compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of this compound, a new macrolide, against Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of the Effectiveness of the Macrolide this compound and Chlorpromazine against Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Effects of Ciprofloxacin and Roxithromycin on Apoptosis of Jurkat T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Rokitamycin Degradation in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Rokitamycin degradation in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term cell culture?
A1: this compound is a 16-membered macrolide antibiotic.[1] Like other macrolides, its chemical structure, which includes a lactone ring, can be susceptible to degradation under typical cell culture conditions (e.g., aqueous environment, physiological temperature, and pH). This degradation can lead to a decrease in the effective concentration of the active compound over time, potentially compromising the validity and reproducibility of long-term experiments.
Q2: What are the primary mechanisms of this compound degradation in cell culture?
A2: While specific data on this compound is limited, macrolide degradation in aqueous solutions is often driven by hydrolysis of the lactone ring. This process can be influenced by pH and temperature. For instance, studies on other macrolides have shown that hydrolysis rates increase at both acidic and alkaline pH ranges.[1] Additionally, enzymatic degradation by esterases present in serum-supplemented media could contribute to the breakdown of this compound.
Q3: How can I minimize this compound degradation in my long-term cell culture experiments?
A3: To mitigate this compound degradation, consider the following strategies:
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Optimize Media Refreshment Schedule: Based on the stability of this compound in your specific cell culture conditions, you may need to perform partial or complete media changes more frequently to replenish the active compound.
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pH Control: Maintain a stable physiological pH in your culture medium, as significant deviations can accelerate hydrolysis.
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Serum Considerations: If not essential for your cell type, consider using a serum-free medium or reducing the serum concentration to minimize potential enzymatic degradation.
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Fresh Stock Solutions: Prepare fresh this compound stock solutions regularly and store them appropriately to ensure the initial concentration is accurate.
Q4: What are the potential consequences of this compound degradation on my experimental results?
A4: The degradation of this compound can lead to several issues:
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Variability: Inconsistent degradation rates between experiments can introduce significant variability to your data.
-
Confounding Effects of Degradants: The degradation products of this compound may have their own biological activities, which could interfere with your experimental outcomes in unforeseen ways.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of this compound efficacy over time in a long-term culture. | This compound degradation in the cell culture medium. | 1. Increase the frequency of media changes to replenish the active compound.2. Perform a stability study to determine the half-life of this compound in your specific culture conditions (see Experimental Protocols section).3. Consider using a higher initial concentration of this compound, if not cytotoxic, to compensate for degradation. |
| High variability in experimental results between batches. | Inconsistent preparation or storage of this compound stock solutions, leading to variable starting concentrations.Fluctuations in incubator conditions (temperature, CO2) affecting degradation rates. | 1. Prepare large batches of stock solution, aliquot, and store at -20°C or lower to ensure consistency.2. Regularly calibrate and monitor your incubator to maintain stable temperature and CO2 levels.3. Include a positive control with a freshly prepared this compound solution in each experiment. |
| Unexpected or off-target effects observed in cells. | Bioactivity of this compound degradation products.Interaction of this compound or its degradants with components of the cell culture medium. | 1. Attempt to identify degradation products using techniques like LC-MS/MS.2. If possible, test the biological activity of any identified major degradation products.3. Review the composition of your cell culture medium for components that might react with this compound. |
Data Presentation
Table 1: Factors Influencing Macrolide Stability in Aqueous Solutions
| Factor | Effect on Stability | General Recommendation for this compound |
| pH | Degradation is often faster at acidic and alkaline pH. | Maintain cell culture medium at a stable physiological pH (typically 7.2-7.4). |
| Temperature | Higher temperatures generally accelerate degradation. | Maintain a constant temperature of 37°C. Avoid temperature fluctuations. |
| Serum Components | Esterases in serum can enzymatically degrade macrolides. | If possible, reduce serum concentration or use serum-free media. |
| Light | Some antibiotics are light-sensitive. | Protect stock solutions and media containing this compound from direct light. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the degradation kinetics of this compound in your specific cell culture medium.
Workflow for this compound Stability Assay
A workflow for assessing this compound stability in cell culture medium.
Methodology:
-
Prepare Medium: Prepare a sufficient volume of your complete cell culture medium (e.g., DMEM or RPMI-1640 with all supplements).
-
Spike with this compound: Add this compound from a concentrated stock solution to the medium to achieve the desired final concentration used in your experiments.
-
Incubation: Place the medium in a sterile, capped container inside a cell culture incubator at 37°C and 5% CO2.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), aseptically remove an aliquot of the medium.
-
Sample Storage: Immediately store the collected aliquots at -80°C to halt any further degradation.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method (see Protocol 2).
-
Data Analysis: Plot the concentration of this compound versus time and fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the degradation rate constant and half-life.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in cell culture media using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Workflow for this compound Quantification
A general workflow for quantifying this compound using LC-MS/MS.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of cell culture medium sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., another macrolide not present in the sample).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.
-
-
LC Separation:
-
Inject an appropriate volume of the supernatant onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.
-
-
MS/MS Detection:
-
Perform mass spectrometric analysis using an electrospray ionization (ESI) source in positive ion mode.
-
Monitor for specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Quantify the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Signaling Pathways
While direct studies on this compound's effects on mammalian signaling pathways are not abundant, research on other macrolide antibiotics suggests potential interactions with key cellular signaling cascades, including the NF-κB and PI3K/Akt/mTOR pathways.
Potential Modulation of the NF-κB Signaling Pathway by Macrolides
Macrolide antibiotics have been reported to exert anti-inflammatory effects, in part, by inhibiting the activation of the NF-κB pathway.
Overview of the PI3K/Akt/mTOR signaling pathway.
References
Troubleshooting Inconsistent Results in Rokitamycin Susceptibility Testing: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting inconsistent results in Rokitamycin susceptibility testing. The following sections offer detailed experimental protocols, frequently asked questions (FAQs), and troubleshooting advice to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a semi-synthetic 16-membered ring macrolide antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria. This binding obstructs the translocation step during protein elongation, thereby halting the synthesis of essential proteins required for bacterial growth and survival.
Q2: Which factors can lead to inconsistent Minimum Inhibitory Concentration (MIC) results for this compound?
Inconsistent MIC results can stem from several factors, including:
-
Inoculum Preparation: Incorrect inoculum density is a common source of error.
-
Media Composition: Variations in cation concentration and pH of the Mueller-Hinton broth can affect this compound's activity.
-
Incubation Conditions: Deviations in incubation time, temperature, and CO₂ concentration can impact bacterial growth and MIC values.
-
This compound Stock Solution: Improper preparation, storage, or degradation of the this compound stock solution can lead to inaccurate results.
-
Resistance Mechanisms: The presence of specific resistance genes, such as erm and mef, can lead to variable susceptibility profiles.
Q3: Are there established Quality Control (QC) ranges for this compound from regulatory bodies like EUCAST or CLSI?
Q4: How can I differentiate between the main mechanisms of macrolide resistance affecting this compound?
The two primary mechanisms of acquired resistance to macrolides are target site modification and active drug efflux.
-
Target Site Modification: This is often mediated by erm (erythromycin ribosome methylation) genes, which encode for methyltransferases. These enzymes methylate the 23S rRNA, reducing the binding affinity of macrolides to the ribosome. This typically confers resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype).
-
Active Efflux: This mechanism is commonly associated with mef (macrolide efflux) genes, which code for an efflux pump that actively transports macrolides out of the bacterial cell. This usually results in resistance to 14- and 15-membered macrolides, while 16-membered macrolides like this compound may retain some activity.
A disk approximation test using erythromycin and clindamycin disks can help differentiate between these phenotypes.
Troubleshooting Guide
Inconsistent results in this compound susceptibility testing can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.
Table 1: Troubleshooting Common Issues in this compound Susceptibility Testing
| Observed Problem | Potential Cause | Recommended Action |
| MIC values are consistently too high or too low for QC strains. | Incorrect Inoculum Density | Prepare a fresh inoculum suspension and standardize it to a 0.5 McFarland turbidity standard. Verify the inoculum concentration through colony counts. |
| Degraded this compound Stock | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (e.g., protected from light, appropriate temperature). | |
| Improper Media Preparation | Use cation-adjusted Mueller-Hinton Broth (CAMHB). Verify the pH of the media is within the recommended range (7.2-7.4). | |
| High variability in MIC results between experimental runs. | Inconsistent Incubation Conditions | Ensure the incubator maintains a stable temperature (35°C ± 2°C) and appropriate atmospheric conditions. Use a consistent incubation time (16-20 hours for broth microdilution). |
| Pipetting Errors | Calibrate and verify the accuracy of pipettes. Use proper pipetting techniques to ensure accurate dilutions. | |
| Unexpected resistance in isolates predicted to be susceptible. | Presence of Inducible Resistance | For staphylococci and streptococci, perform a D-zone test to detect inducible clindamycin resistance, which can indicate the presence of an erm gene that may also affect this compound susceptibility. |
| Contamination of Culture | Perform a purity check of the bacterial culture to ensure it is not contaminated with a resistant organism. | |
| Trailing endpoints in broth microdilution. | Bacteriostatic Nature of the Antibiotic | Read the MIC at the lowest concentration that shows approximately 80% inhibition of growth compared to the growth control well. |
| Inappropriate Reading Method | Use a standardized reading method, such as viewing the microtiter plate against a dark background with reflected light. |
Experimental Protocols
Adherence to standardized protocols is critical for obtaining reliable and reproducible results.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (including appropriate QC strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a known concentration in a suitable solvent.
-
Preparation of Drug Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates to achieve the desired final concentration range.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Controls: Include a growth control well (inoculum without this compound) and a sterility control well (broth without inoculum).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, determine the MIC by identifying the lowest concentration of this compound at which there is no visible growth (turbidity).
Agar Disk Diffusion (Kirby-Bauer) Test
This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition.
Materials:
-
Sterile paper disks (6 mm diameter) impregnated with a standardized concentration of this compound
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial strains for testing (including appropriate QC strains)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measurement
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of MHA Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Application of Disks: Aseptically apply the this compound-impregnated disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established zone diameter interpretive criteria (if available) or in-house validated criteria.
Visualizing Workflows and Pathways
Troubleshooting Workflow for Inconsistent MIC Results
Caption: A logical workflow for troubleshooting inconsistent MIC results.
Macrolide Resistance Mechanisms
Caption: Key mechanisms of bacterial resistance to this compound.
methods to prevent Rokitamycin precipitation in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Rokitamycin precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is a macrolide antibiotic that is practically insoluble in water.[1] Its solubility in aqueous buffers is limited and significantly influenced by the pH of the solution.
Q2: How does pH affect the solubility of this compound?
The solubility of this compound increases as the pH of the medium decreases.[2] This is attributed to the gradual protonation of the molecule at lower pH values, leading to the formation of more soluble salt forms. Conversely, at a neutral to alkaline pH (e.g., pH 7.4), this compound is not protonated, making it more lipophilic and resulting in lower water solubility.[2]
Q3: Can this compound be dissolved directly in aqueous buffers like Phosphate Buffered Saline (PBS)?
Directly dissolving this compound in aqueous buffers, especially at neutral or alkaline pH, is challenging and often leads to precipitation. It is generally recommended to first dissolve this compound in a suitable organic solvent before preparing aqueous solutions.
Q4: What are the common organic solvents for dissolving this compound?
This compound is very soluble in chloroform and methanol, and almost completely soluble in ethanol and acetonitrile.[1] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also effective solvents for preparing stock solutions of similar macrolide antibiotics.
Q5: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, it is advisable to store stock solutions of macrolide antibiotics at -20°C in the dark.[3] Aqueous solutions of macrolides are generally not recommended for storage for more than one day.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides structured approaches to troubleshoot and prevent the precipitation of this compound in aqueous buffers during your experiments.
Problem 1: Precipitation upon addition of this compound stock solution to aqueous buffer.
-
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility at the given pH and temperature. This is a common issue known as solvent-shifting precipitation.
-
Solutions:
-
pH Adjustment: Lowering the pH of the aqueous buffer can significantly increase this compound's solubility.
-
Co-solvent System: Incorporating a water-miscible organic co-solvent can enhance the solubility of this compound in the final solution.
-
Use of Solubilizing Agents: Employing agents like cyclodextrins can form inclusion complexes with this compound, thereby increasing its apparent solubility.
-
Problem 2: Cloudiness or precipitation observed over time in the prepared aqueous solution.
-
Cause: The prepared solution is supersaturated, and precipitation occurs as it equilibrates. This can be influenced by temperature fluctuations.
-
Solutions:
-
Temperature Control: Maintain a constant and controlled temperature during your experiment. The stability of similar antibiotics can be temperature-sensitive.
-
Solid Dispersion Technique: For applications where the solid form can be used to prepare a fresh solution, creating a solid dispersion of this compound with a hydrophilic carrier can improve its dissolution rate and apparent solubility.
-
Experimental Protocols
Protocol 1: Preparation of this compound Solution using pH Adjustment
This protocol is adapted from a method used for other macrolide antibiotics and leverages the pH-dependent solubility of this compound.
Objective: To prepare a clear aqueous solution of this compound by acidification.
Materials:
-
This compound powder
-
Glacial acetic acid
-
Deionized water
-
Target aqueous buffer (e.g., PBS)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of deionized water.
-
Add glacial acetic acid dropwise while vortexing until the this compound is fully dissolved. A very small volume (< 2.5 µL/mL) is typically sufficient.[4]
-
Perform further dilutions with deionized water as needed to achieve the desired stock concentration.
-
Filter sterilize the stock solution using a 0.22 µm syringe filter.
-
This acidified stock solution can then be added to your final aqueous buffer. Note that this will slightly lower the pH of your final solution.
Protocol 2: Preparation of this compound Solution using a Co-solvent System
Objective: To enhance the solubility of this compound in an aqueous buffer by using a water-miscible organic co-solvent.
Materials:
-
This compound powder
-
Ethanol (or DMSO)
-
Target aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a concentrated stock solution of this compound in 100% ethanol or DMSO. For a similar macrolide, josamycin, a stock solution can be made at approximately 25 mg/mL in ethanol.
-
To prepare the final working solution, dilute the stock solution with the aqueous buffer of choice. For instance, a 1:2 solution of ethanol:PBS (pH 7.2) has been used for josamycin to achieve a final solubility of approximately 0.3 mg/mL.[5]
-
It is recommended not to store the final aqueous solution for more than one day.[5]
Protocol 3: Enhancing this compound Solubility using Cyclodextrin Complexation
Objective: To increase the apparent solubility of this compound through the formation of an inclusion complex with β-cyclodextrin.
Materials:
-
This compound
-
β-cyclodextrin (β-CD) or a derivative like Linecaps® (LC)
-
Aqueous buffer (e.g., pH 5.5)
-
Magnetic stirrer
Procedure:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., β-CD or LC) in the desired buffer.
-
Add an excess amount of this compound powder to the cyclodextrin solution.
-
Stir the suspension at a constant temperature for 24-48 hours to allow for complex formation and equilibration.
-
After equilibration, centrifuge the suspension to pellet the undissolved this compound.
-
Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.
-
The concentration of this compound in the supernatant can be determined using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₂H₇₁NO₁₄ | |
| Molar Mass | 814.023 g·mol⁻¹ | |
| Melting Point | 116 °C (241 °F) | |
| Aqueous Solubility | Insoluble | [1] |
| Organic Solvent Solubility | Very soluble in chloroform and methanol; Almost completely (>99.5%) in ethanol and acetonitrile. | [1] |
Table 2: Reported Solubility Enhancement of this compound
| Method | pH | Fold Increase in Solubility | Reference |
| Dextrin-based nanohydrogel (β-CD) | 5.5 | 1.2 | [2] |
| Dextrin-based nanohydrogel (Linecaps®) | 5.5 | 3.1 | [2] |
Visualizations
Caption: Workflow for Preparing this compound Solution via pH Adjustment.
Caption: Factors Influencing this compound Precipitation and Corresponding Solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dextrin-Based Nanohydrogels for this compound Prolonged Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 4. Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimization of Rokitamycin Delivery in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo studies involving Rokitamycin.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges in the administration and optimization of this compound in animal models.
| Question | Answer & Troubleshooting Steps |
| 1. Why is the oral bioavailability of this compound variable in my animal studies? | The oral bioavailability of macrolides, including this compound, can be influenced by several factors. Studies on similar macrolides in rats have shown that limited oral bioavailability is often due to poor absorption and/or intestinal first-pass metabolism, rather than hepatic first-pass effects[1]. This compound is also known to be rapidly metabolized, with about 70% of the drug being quickly processed, which can affect its systemic exposure[2]. Troubleshooting: • Vehicle Selection: Ensure the vehicle used for oral administration is optimal for this compound's solubility and stability. For poorly water-soluble drugs like this compound, consider using a suspension. • Fasting State: Standardize the fasting state of the animals before dosing, as the presence of food can affect drug absorption. • pH of Formulation: The solubility of this compound can be pH-dependent. Ensure the pH of your formulation is consistent across experiments. |
| 2. My animals are showing adverse effects like vomiting and weight loss. What should I do? | In preclinical studies, high doses of this compound have been associated with adverse effects. A six-month study in beagle dogs with daily oral doses of 180 and 360 mg/kg resulted in vomiting, salivation, and reduced body weight gain due to decreased food intake[3]. In rats, a one-month study with oral doses up to 2000 mg/kg showed dose-dependent hypertrophy of the cecum, although no other significant toxicological signs were observed[4]. Troubleshooting: • Dose Adjustment: If adverse effects are observed, consider reducing the dose to a lower, yet still therapeutically relevant, level. • Dosing Frequency: Splitting the total daily dose into two or more administrations may help reduce peak plasma concentrations and associated side effects. • Acclimatization: Ensure animals are properly acclimatized to handling and dosing procedures to minimize stress-related side effects. For oral gavage, using a palatable vehicle may improve tolerance[5][6]. |
| 3. How can I improve the delivery and efficacy of this compound in my studies? | Novel drug delivery systems are being explored to enhance the therapeutic potential of this compound. For instance, dextrin-based nanohydrogels have been investigated for prolonged topical delivery, offering sustained drug release[7]. For potential central nervous system applications, mucoadhesive microspheres made from chitosan glutamate have been shown to facilitate the absorption of this compound into the bloodstream and cerebrospinal fluid after nasal administration in rats[8]. Optimization Strategies: • Formulation: Investigate advanced formulations such as nanoparticles, microspheres, or liposomes to improve solubility, stability, and targeted delivery. • Route of Administration: Depending on the therapeutic target, consider alternative routes to oral administration, such as topical or nasal delivery, which may enhance local drug concentrations and reduce systemic side effects. |
| 4. Are there any known drug interactions with this compound that I should be aware of in my animal studies? | This compound's metabolism is primarily catalyzed by esterase enzymes, not the cytochrome P450 (CYP) system[9]. However, in vitro studies using human liver microsomes have shown that this compound can inhibit CYP3A4[9]. This suggests a potential for drug-drug interactions with co-administered substances that are metabolized by CYP3A4. Considerations for Co-administration Studies: • CYP3A4 Substrates: If co-administering this compound with another drug that is a known CYP3A4 substrate, be aware of the potential for altered pharmacokinetics of the co-administered drug. • Preliminary Studies: It is advisable to conduct preliminary pharmacokinetic studies of the co-administered drug in the presence and absence of this compound to assess the extent of any potential interaction. |
Quantitative Data: Pharmacokinetic Parameters of Macrolides
While comprehensive pharmacokinetic data for this compound across multiple preclinical species is not extensively published in a single source, the following table provides representative data for macrolide antibiotics in common animal models to guide experimental design.
| Parameter | Mouse | Rat | Dog | Notes |
| Oral Bioavailability (F%) | Variable (e.g., 17.7-19.5% for SHetA2 at 20-60 mg/kg)[10] | Low to Moderate (e.g., 14-36% for various macrolides)[1] | Generally higher than rodents | Bioavailability can be dose-dependent and influenced by formulation. |
| Tmax (hours) | ~1-2 | ~2-6 | ~1-4 | Time to reach maximum plasma concentration can be affected by gastric emptying and absorption rate. |
| Cmax (ng/mL) | Dose-dependent | Dose-dependent | Dose-dependent | Maximum plasma concentration. |
| AUC (ng·h/mL) | Dose-dependent | Dose-dependent | Dose-dependent | Total drug exposure over time. |
Note: This table is a compilation of representative data for macrolides and similar compounds to illustrate general trends. Actual values for this compound may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound Suspension in Mice
This protocol details the procedure for administering a suspension of this compound to mice via oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Sterile water
-
Syringes (1 mL)
-
Gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip for mice)[11]
-
Scale
Procedure:
-
Animal Preparation: Weigh each mouse to determine the correct dosage volume. The maximum recommended dosing volume is 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are preferable to minimize the risk of reflux and aspiration[11].
-
Formulation Preparation: a. Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals. b. Triturate the this compound powder in the vehicle to create a uniform suspension. Ensure the suspension is thoroughly mixed before each administration.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation. Mark the needle if necessary to indicate the maximum insertion depth[12].
-
Restraint: Securely restrain the mouse by scruffing the skin over its shoulders to immobilize the head and align it with the body[12].
-
Administration: a. Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus. The needle should slide easily without force[13][14]. b. Once the needle is properly positioned, slowly administer the this compound suspension. c. After administration, gently remove the needle along the same path of insertion.
-
Monitoring: Observe the animal for 5-10 minutes post-administration for any signs of distress or respiratory difficulty[11].
Protocol 2: Blood Sampling for Pharmacokinetic Analysis in Rats
This protocol describes the collection of serial blood samples from rats via the lateral saphenous vein for pharmacokinetic studies.
Materials:
-
Restraint device for rats
-
Sterile lancet or 25-gauge needle
-
Micro-hematocrit capillary tubes or micropipettes
-
Collection tubes (e.g., EDTA-coated)
-
Gauze
-
Warming lamp (optional)
Procedure:
-
Animal Restraint: Place the rat in a suitable restraint device, allowing access to one of the hind limbs.
-
Site Preparation: Shave a small area of fur over the lateral saphenous vein. Warming the leg with a lamp can increase blood flow but be careful to avoid thermal injury.
-
Puncturing the Vein: Apply gentle pressure above the intended puncture site to distend the vein. Make a quick, clean puncture of the vein with a sterile lancet or needle[4].
-
Blood Collection: a. As a drop of blood forms, collect it using a capillary tube or micropipette. b. Collect the required volume of blood at each predetermined time point. c. Transfer the sample to an appropriate collection tube.
-
Post-Sampling Care: After collecting the sample, apply gentle pressure to the puncture site with a piece of gauze until bleeding stops.
-
Sample Handling: Process the blood samples as required for your analysis (e.g., centrifugation to separate plasma).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a this compound pharmacokinetic study.
Caption: Workflow for a this compound efficacy study.
References
- 1. Investigating the barriers to bioavailability of macrolide antibiotics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of this compound compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 5. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. New chitosan derivatives for the preparation of this compound loaded microspheres designed for ocular or nasal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. einsteinmed.edu [einsteinmed.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 14. youtube.com [youtube.com]
addressing Rokitamycin's low bioavailability in experimental models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to address the low bioavailability of Rokitamycin in experimental models.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments aimed at improving this compound's bioavailability.
| Question/Issue | Possible Cause(s) | Troubleshooting/Suggested Solution(s) |
| Why is the oral bioavailability of this compound low in my animal model? | This compound, like many macrolides, exhibits low stability in acidic environments, such as the stomach, leading to degradation before it can be absorbed.[1] It is also subject to rapid metabolism.[2] | Consider enteric-coated formulations to protect the drug from gastric acid. Nanoformulations, such as solid lipid nanoparticles (SLNs) or nanohydrogels, can encapsulate and protect this compound, enhancing its stability and absorption.[1] |
| I'm observing high variability in plasma concentrations of this compound between subjects. | This can be due to unpredictable pharmacokinetics and differences in gastric emptying times and metabolism among individual animals.[1] | Employing a larger sample size can help to statistically mitigate individual variations. Standardizing feeding and fasting protocols before drug administration is also crucial. Formulations that improve solubility and dissolution rate, like nanoformulations, can lead to more consistent absorption. |
| My novel this compound formulation is not showing a significant improvement in bioavailability. | The formulation may not be adequately protecting the drug from degradation, or the release profile might not be optimal for absorption in the small intestine. The particle size of nanoformulations is also a critical factor. | Optimize the formulation by adjusting the composition of lipids, surfactants, or polymers. Characterize the particle size, encapsulation efficiency, and in vitro release profile of your formulation under simulated gastrointestinal conditions. For SLNs, ensure the particle size is in the optimal range for absorption (typically under 300nm). |
| How can I assess the intestinal permeability of my this compound formulation? | Poor permeability across the intestinal epithelium can be a limiting factor for bioavailability. | Use in vitro models like Caco-2 cell monolayers to assess permeability. In vivo, intestinal perfusion studies in rats can provide more direct evidence of absorption across the gut wall. |
| What are the key pharmacokinetic parameters I should be measuring? | To assess bioavailability, the most critical parameters are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). | Conduct a pharmacokinetic study comparing your novel formulation to a standard this compound suspension. Blood samples should be collected at multiple time points after oral administration to accurately determine Cmax, Tmax, and AUC. An intravenous administration group is also recommended to determine the absolute bioavailability. |
Data Presentation: Pharmacokinetic Parameters
The following table summarizes pharmacokinetic data from a study in rats with a standard oral formulation of this compound and provides an illustrative example of expected improvements with a nanoformulation, based on data from similar macrolide studies.
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Relative Bioavailability Improvement | Animal Model | Reference |
| Standard Oral Suspension | 200 | 28.0 ± 0.8 | 1 | Baseline | Rat | [3] |
| Illustrative Nanoformulation | 200 | Significantly Higher | Potentially Delayed | Up to 5-fold | Rat | Hypothetical |
Note: The nanoformulation data is illustrative and based on the typical performance of such formulations for macrolides. A study on clarithromycin-loaded solid lipid nanoparticles showed a 5-fold improvement in relative oral bioavailability in rats.
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from established methods for preparing SLNs of poorly water-soluble drugs.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, tristearin)
-
Surfactant (e.g., Polysorbate 80, soy lecithin)
-
Organic Solvent (e.g., Chloroform, acetone)
-
Distilled Water
Method (Emulsification-Solvent Evaporation):
-
Dissolve this compound and the chosen solid lipid in the organic solvent.
-
Prepare an aqueous phase by dissolving the surfactant in distilled water.
-
Heat both the lipid and aqueous phases to a temperature approximately 5-10°C above the melting point of the lipid.
-
Add the lipid phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to ultrasonication to reduce the droplet size and form a nanoemulsion.
-
Evaporate the organic solvent from the nanoemulsion using a rotary evaporator.
-
As the solvent is removed, the lipid will precipitate, forming solid lipid nanoparticles encapsulating the this compound.
-
The resulting SLN suspension can be further purified by centrifugation or dialysis to remove any unencapsulated drug.
Preparation of this compound-Loaded Dextrin-Based Nanohydrogels
This protocol is based on the synthesis of dextrin-based nanosponges for this compound delivery.
Materials:
-
β-cyclodextrin (or Linecaps®)
-
Dimethylsulfoxide (DMSO)
-
Triethylamine (TEA)
-
Pyromellitic dianhydride (PYRO)
-
This compound
Method:
-
Synthesis of Dextrin-Based Nanosponges:
-
Dehydrate β-cyclodextrin in an oven.
-
Dissolve the dehydrated β-cyclodextrin in DMSO in a round-bottom flask with stirring until a homogenous solution is formed.
-
Add TEA to the solution, followed by the addition of PYRO.
-
Allow the mixture to react, forming a solid gel-like product. Let it solidify overnight.
-
-
Preparation of Blank Nanosuspensions:
-
Grind the solid nanosponge polymer into a fine powder.
-
Disperse the powder in distilled water and sonicate to obtain a homogenous nanosuspension.
-
-
This compound Loading:
-
Add a weighed amount of this compound to the blank nanosuspension (e.g., to a final concentration of 1.5 mg/mL).
-
Stir the mixture at room temperature for 24 hours, protected from light.
-
Separate the free this compound from the loaded nanohydrogels by centrifugation.
-
The resulting pellet contains the this compound-loaded nanohydrogels, which can be freeze-dried for storage.
-
In Vivo Pharmacokinetic Study in Rats
Animal Model:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old).
Experimental Groups:
-
Control Group: Administered with a standard this compound oral suspension.
-
Test Group: Administered with the novel this compound formulation (e.g., SLNs or nanohydrogels).
-
(Optional but recommended) Intravenous Group: Administered with this compound intravenously to determine absolute bioavailability.
Procedure:
-
Fast the rats overnight before the experiment, with free access to water.
-
Administer the respective formulations to each group via oral gavage at a predetermined dose.
-
Collect blood samples (e.g., from the tail vein) at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using appropriate software.
Mandatory Visualizations
Caption: Strategies to overcome this compound's bioavailability challenges.
Caption: Experimental workflow for developing and testing new this compound formulations.
References
- 1. Dextrin-Based Nanohydrogels for this compound Prolonged Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of this compound compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Studies on the metabolic fate of 14C-rokitamycin. I. Absorption, distribution, metabolism and excretion in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Rokitamycin Degradation During Storage
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients like Rokitamycin is critical for reliable and reproducible experimental outcomes. This guide provides a comprehensive overview of strategies to minimize this compound degradation during storage, troubleshooting advice for common stability issues, and standardized protocols for assessing its stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: this compound, a macrolide antibiotic, is susceptible to degradation primarily through hydrolysis and oxidation. The main environmental factors that can accelerate this degradation are:
-
pH: this compound is known to be unstable in acidic and alkaline conditions. The hydrolysis of the cladinose sugar and the lactone ring are the primary degradation pathways under these conditions.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can lead to photolytic degradation.
-
Humidity: Moisture can facilitate hydrolytic degradation, especially for the solid form of the drug.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
Q2: What are the recommended storage conditions for this compound?
A2: While specific long-term stability data for this compound is not extensively available in the public domain, general recommendations for macrolide antibiotics should be followed to minimize degradation.
For Solid (Powder) this compound:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. For short-term storage (days to weeks), 2-8°C is acceptable. | Reduces the rate of chemical and physical degradation. |
| Light | Store in a light-resistant container. | Prevents photolytic degradation. |
| Humidity | Store in a tightly sealed container with a desiccant. | Minimizes exposure to moisture, preventing hydrolysis. |
For this compound in Solution:
| Condition | Recommendation | Rationale |
| Temperature | Store stock solutions in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Freezing slows down hydrolytic degradation significantly. Aliquoting prevents degradation of the entire stock from repeated temperature changes. |
| Solvent | Prepare stock solutions in a suitable organic solvent like DMSO or ethanol, and dilute in aqueous buffers immediately before use. | This compound has better stability in organic solvents than in aqueous solutions. |
| pH | If using aqueous solutions, buffer them to a neutral pH (around 7.0) for immediate use. | Avoid acidic or alkaline conditions which accelerate hydrolysis. |
| Light | Protect solutions from light by using amber vials or wrapping containers in foil. | Prevents photolytic degradation in solution. |
Q3: I've noticed a change in the color of my this compound powder. What should I do?
A3: A change in color, such as yellowing, can be an indicator of degradation. It is recommended to discard the product as its purity and potency may be compromised. To prevent this in the future, ensure that the storage conditions, particularly protection from light and moisture, are strictly followed.
Q4: My this compound solution appears cloudy. Is it still usable?
A4: Cloudiness or precipitation in a this compound solution can indicate several issues, including degradation, precipitation of the drug due to low solubility in the chosen solvent, or microbial contamination. It is not advisable to use a cloudy solution. Ensure the solvent is appropriate and that the storage temperature has not caused the drug to fall out of solution. If contamination is suspected, the solution should be discarded and prepared fresh using sterile techniques.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of antibacterial activity in experiments | - Degradation of this compound due to improper storage.- Repeated freeze-thaw cycles of stock solutions.- Incorrect preparation of working solutions. | - Verify storage conditions (temperature, light, humidity).- Prepare fresh aliquots of stock solution from a new powder vial.- Re-evaluate the protocol for preparing working solutions. |
| Appearance of unexpected peaks in HPLC analysis | - Presence of degradation products. | - Conduct a forced degradation study to identify potential degradation products.- Review storage history of the sample.- Ensure the HPLC method is stability-indicating. |
| Inconsistent experimental results | - Variable potency of this compound due to ongoing degradation. | - Implement stricter storage protocols.- Perform regular quality control checks on the this compound stock. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products. This method should be validated for your specific experimental conditions.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., ammonium acetate or phosphate buffer, pH adjusted to 6.5-7.0). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at 205 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the working standard using the same diluent.
3. Forced Degradation Study:
To ensure the method is stability-indicating, perform forced degradation studies on a sample of this compound.
-
Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and heat at 60°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Mix this compound solution with 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize before injection.
-
Oxidative Degradation: Mix this compound solution with 3% H₂O₂ and keep at room temperature for 4 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
refining experimental protocols to account for Rokitamycin's pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining experimental protocols to account for the pharmacokinetic properties of Rokitamycin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo studies.
Pharmacokinetic Profile of this compound
A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is critical for designing effective experiments. While specific data for this compound can be limited, the following table summarizes key pharmacokinetic parameters. Data for the structurally similar macrolide, Roxithromycin, is included for comparison and to provide guidance in the absence of direct this compound data.
| Parameter | This compound | Roxithromycin (for comparison) | Species | Citation |
| Half-life (t½) | ~1.5 to 2.2 hours | ~12 hours | Human | |
| Oral Bioavailability | Data not available | 36% | Rat | |
| Plasma Protein Binding | Data not available | ~96% | Human | |
| Metabolism | Primarily by esterases into active metabolites (leucomycin A7 and leucomycin V). Not significantly metabolized by Cytochrome P450 enzymes. | Not extensively metabolized. | Human | |
| Excretion | Primarily in feces via bile. | Approximately 53% in feces and 10% in urine. | Human |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered when working with this compound in a research setting.
In Vitro Studies
Q1: My in vitro susceptibility test results for this compound are inconsistent. What could be the cause?
A1: Inconsistent results in antimicrobial susceptibility testing (AST) can arise from several factors:
-
Inoculum Preparation: Ensure a standardized inoculum density is used, typically a 0.5 McFarland standard. Variations can significantly impact minimum inhibitory concentration (MIC) values.
-
Media Composition: The type of culture medium can influence the activity of macrolides. Cation concentrations, particularly Ca²⁺ and Mg²⁺, in Mueller-Hinton agar can affect results. Use of supplemented media for fastidious organisms is crucial.
-
Incubation Conditions: Maintain a consistent incubation temperature (35°C ± 2°C) and atmosphere (ambient air unless testing specific anaerobes or capnophiles).
-
Drug Stability: Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Resistance Mechanisms: Be aware of potential macrolide resistance mechanisms in your bacterial strains, such as efflux pumps or ribosomal target modification, which can lead to variable results.
Q2: I am observing lower than expected potency of this compound in my cell-based assays. Why might this be?
A2: Several factors can contribute to reduced apparent potency in cell culture:
-
Protein Binding: If your cell culture medium is supplemented with serum, a high percentage of this compound may bind to serum proteins, reducing the free drug concentration available to interact with the cells or intracellular bacteria. Consider using serum-free medium or accounting for protein binding in your dose calculations.
-
Cellular Uptake and Efflux: Macrolides are actively transported into and out of eukaryotic cells. The cell type you are using may have efficient efflux pumps that reduce the intracellular concentration of this compound. Consider using efflux pump inhibitors as a control to investigate this possibility.
-
Drug Degradation: this compound may be unstable in certain cell culture media or under specific pH conditions over long incubation periods. Assess the stability of the compound under your experimental conditions.
In Vivo Studies
Q3: I am designing a mouse model of bacterial infection to test the efficacy of this compound. What is a good starting dose and route of administration?
A3: Based on published studies, a common oral dose for this compound in a murine model of E. coli infection is 20 mg/kg, administered intragastrically. The oral route is often preferred for macrolides to mimic clinical usage. However, the optimal dose and route will depend on the specific pathogen, infection model (e.g., sepsis, lung infection), and the pharmacokinetic/pharmacodynamic (PK/PD) targets you aim to achieve.
Q4: My in vivo results with this compound are not correlating well with my in vitro data. What pharmacokinetic factors should I consider?
A4: Discrepancies between in vitro and in vivo results are common and often related to the drug's pharmacokinetic properties:
-
Oral Bioavailability: If administering this compound orally, its absorption from the gastrointestinal tract may be incomplete, leading to lower systemic exposure than predicted from in vitro concentrations. The bioavailability of the similar macrolide, roxithromycin, in rats is only 36%.
-
Rapid Metabolism and Elimination: this compound has a relatively short half-life in some species. This means the drug is cleared from the body quickly, and the dosing frequency may need to be adjusted to maintain therapeutic concentrations.
-
Tissue Distribution: Macrolides are known to accumulate in tissues, particularly in phagocytic cells. Plasma concentrations may not accurately reflect the concentration at the site of infection. Consider measuring drug concentrations in the target tissue if feasible.
-
Protein Binding: High plasma protein binding will limit the amount of free drug available to exert its antimicrobial effect.
Experimental Protocols
Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method, following general CLSI guidelines.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Intermediate Dilutions: Serially dilute the stock solution in CAMHB to create working solutions at twice the final desired concentrations.
-
Prepare Microtiter Plates: Add 50 µL of the appropriate this compound working solution to the wells of a 96-well plate to achieve a two-fold serial dilution across the plate. Add 50 µL of CAMHB without the drug to the positive control (growth) and negative control (sterility) wells.
-
Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate Plates: Add 50 µL of the standardized bacterial inoculum to each well, except for the negative control well. Add 50 µL of sterile CAMHB to the negative control well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Murine Sepsis Model for In Vivo Efficacy Testing
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of bacterial sepsis. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
6-8 week old C3H/HeN mice (or other appropriate strain)
-
Pathogenic bacterial strain (e.g., E. coli O157:H7)
-
This compound suspension for oral gavage
-
Vehicle control (e.g., sterile water or saline)
-
Gavage needles
-
Sterile syringes and needles
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Infection Induction:
-
Culture the bacterial strain to the desired growth phase.
-
Prepare an inoculum of the desired concentration (e.g., 10⁸ CFU/mouse).
-
Infect mice via intraperitoneal (IP) injection or another appropriate route to induce sepsis.
-
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 1-2 hours), administer this compound (e.g., 20 mg/kg) or vehicle control via oral gavage.
-
The treatment can be administered as a single dose or multiple doses at specified intervals depending on the experimental design.
-
-
Monitoring:
-
Monitor mice for clinical signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and survival at regular intervals for a predetermined period (e.g., 7 days).
-
-
Endpoint Analysis:
-
Primary endpoint is typically survival.
-
Secondary endpoints can include bacterial load in blood and organs (e.g., spleen, liver), and measurement of inflammatory cytokines in plasma.
-
Visualizing Key Concepts
General Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for conducting an in vivo efficacy study of this compound in a murine infection model.
Factors Influencing In Vitro Antimicrobial Susceptibility Testing
Validation & Comparative
Rokitamycin vs. Erythromycin: A Comparative Analysis of Efficacy Against Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates a thorough evaluation of existing antimicrobial agents against challenging pathogens. This guide provides an objective comparison of the in-vitro efficacy of rokitamycin, a 16-membered macrolide, and erythromycin, a 14-membered macrolide, against bacterial strains exhibiting resistance to erythromycin. This analysis is supported by experimental data from multiple studies, detailing methodologies and summarizing key quantitative findings to inform research and development efforts in the pursuit of effective antimicrobial therapies.
Executive Summary
This compound demonstrates a significant advantage over erythromycin in its activity against specific phenotypes of erythromycin-resistant bacteria. Notably, this compound retains efficacy against strains expressing inducible resistance (iMLSB phenotype) and those with efflux-mediated resistance (M phenotype), whereas erythromycin is largely ineffective against these strains.[1][2][3][4] Against strains with constitutive resistance (cMLSB phenotype), both antibiotics show limited activity, though this compound may still be effective against a small subset of these isolates.[3] This differential efficacy underscores the importance of identifying resistance phenotypes when considering macrolide therapy.[4]
Data Presentation: Comparative Efficacy
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and erythromycin against various erythromycin-resistant bacterial strains. MIC is a key measure of an antibiotic's potency, representing the lowest concentration required to inhibit visible bacterial growth.
Table 1: Comparative MICs against Streptococcus pneumoniae
| Resistance Phenotype | Genetic Determinant | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| M Phenotype | mef(E) | Erythromycin | 1 - 16 | - | - |
| This compound | 0.06 - 0.5 | 0.25 | 0.5 | ||
| cMLS Phenotype (iMcLS subset) | erm(AM) | Erythromycin | >128 | >128 | >128 |
| This compound (uninduced) | ≤ 2 | - | - | ||
| This compound (induced) | 4 - >128 | - | - | ||
| cMLS Phenotype (true cMLS) | erm(AM) | Erythromycin | >128 | >128 | >128 |
| This compound (uninduced) | ≥ 4 | - | - |
Data sourced from a study on 85 clinical isolates of erythromycin-resistant Streptococcus pneumoniae.[5][6]
Table 2: Comparative MICs against Streptococcus pyogenes (M Phenotype)
| Antibiotic | Mean MIC (µg/mL) |
| Erythromycin A | > 32 |
| This compound | 0.5 |
Data from studies investigating M phenotype S. pyogenes.[1][7]
Table 3: General Efficacy against Resistant Staphylococci and Enterococci
| Bacterial Strain | Resistance Type | Erythromycin Efficacy | This compound Efficacy |
| Staphylococcus aureus | Inducible Resistance | Ineffective | Effective |
| Coagulase-negative staphylococci | Constitutive Resistance | Ineffective | Effective in some strains (5 of 21) |
| Enterococci | Constitutive Resistance | Ineffective | Effective in some strains (2 of 20) |
Based on an in-vitro assessment of this compound against gram-positive cocci.[3]
Experimental Protocols
The data presented is primarily derived from studies employing standardized antimicrobial susceptibility testing methods. Below are detailed methodologies for key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and erythromycin are prepared by dissolving the powdered antibiotic in a suitable solvent to a high concentration (e.g., 1,000 µg/mL).
-
Serial Dilutions: A series of two-fold dilutions of the antibiotic stock solutions are made in Mueller-Hinton broth (or MH-F broth for fastidious organisms like streptococci) in a 96-well microtiter plate.[1][11] This creates a gradient of antibiotic concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. A standardized inoculum is prepared by suspending bacterial colonies in a saline solution to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 108 CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plates are incubated at 35-37°C for 16-20 hours in ambient air (or with 5% CO2 for fastidious organisms).
-
Reading the MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Resistance Phenotype Determination (Double-Disk and Triple-Disk Diffusion)
This method is used to differentiate between the M, iMLSB, and cMLSB resistance phenotypes in streptococci.
-
Inoculum Preparation: A bacterial inoculum is prepared as described for MIC determination and swabbed uniformly across the surface of a Mueller-Hinton agar plate.
-
Disk Placement:
-
Double-Disk Test: An erythromycin (15 µg) disk and a clindamycin (2 µg) disk are placed 15-20 mm apart on the agar surface.
-
Triple-Disk Test: A this compound (30 µg) disk is added to the erythromycin and clindamycin disks, with the erythromycin disk in the center.[5]
-
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation:
-
M Phenotype: Resistance to erythromycin (no inhibition zone) but susceptibility to clindamycin and this compound.
-
iMLSB Phenotype: Resistance to erythromycin and a blunting ("D-shaped" zone) of the clindamycin inhibition zone adjacent to the erythromycin disk, indicating inducible resistance.
-
cMLSB Phenotype: Resistance to both erythromycin and clindamycin.
-
Mandatory Visualizations
Mechanism of Action and Resistance Pathways
The following diagrams illustrate the mechanism of action for macrolide antibiotics and the primary pathways of bacterial resistance.
Caption: Mechanism of action for macrolide antibiotics.
Caption: Primary mechanisms of macrolide resistance.
Experimental Workflow
The following diagram outlines the general workflow for comparing the in-vitro efficacy of this compound and erythromycin.
Caption: General workflow for antibiotic efficacy comparison.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antibacterial activity of this compound compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assessment of this compound against problem gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: bacterial resistance to a 16-membered ring macrolide differs from that to 14- and 15-membered ring macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation of Resistance Phenotypes among Erythromycin-Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. pdb.apec.org [pdb.apec.org]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. EUCAST: MIC Determination [eucast.org]
A Comparative Analysis of Rokitamycin and Azithromycin Against Respiratory Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the macrolide antibiotic Rokitamycin and the azalide antibiotic Azithromycin, focusing on their efficacy against common respiratory pathogens. This analysis is supported by in-vitro and in-vivo experimental data to inform research and development in respiratory infection therapeutics.
In-Vitro Activity: A Head-to-Head Comparison
The in-vitro potencies of this compound and Azithromycin have been evaluated against a range of respiratory pathogens. The primary measure of in-vitro activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Summary of Minimum Inhibitory Concentrations (MICs)
The following tables summarize the MIC values for this compound and Azithromycin against key respiratory bacteria. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Comparative MICs (µg/mL) Against Gram-Positive Respiratory Pathogens
| Organism | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| Streptococcus pneumoniae | This compound | 0.03 - 0.5 | - | - |
| Azithromycin | - | - | - | |
| Staphylococcus aureus | This compound | - | - | 1 |
| Azithromycin | - | - | - |
Data for Azithromycin against these specific strains in a direct comparative study with this compound was not available in the provided search results. This compound demonstrates comparable activity to other macrolides against Streptococcus pneumoniae[1]. It is noted as the most active macrolide against Staphylococcus aureus[1].
Table 2: Comparative MICs (µg/mL) Against Gram-Negative Respiratory Pathogens
| Organism | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| Haemophilus influenzae | This compound | - | - | - |
| Azithromycin | - | - | - | |
| Moraxella catarrhalis | This compound | - | - | - |
| Azithromycin | - | - | - |
Direct comparative MIC values for this compound and Azithromycin against these Gram-negative pathogens were not available in the provided search results. However, it is reported that this compound is less active than erythromycin against Haemophilus influenzae but has comparable activity to erythromycin against Moraxella catarrhalis[1].
Table 3: Comparative MICs (µg/mL) Against Atypical Respiratory Pathogens
| Organism | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| Mycoplasma pneumoniae | This compound | - | - | 0.007 |
| Azithromycin | - | - | 0.00024 | |
| Roxithromycin | - | - | 0.03125 | |
| Clarithromycin | - | - | 0.0078 | |
| Erythromycin | - | - | 0.0156 |
This compound is highly active against Mycoplasma pneumoniae[2]. In a separate study, Azithromycin was found to be the most potent agent against M. pneumoniae when compared to erythromycin, clarithromycin, and roxithromycin[3].
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key in-vitro and in-vivo experiments.
In-Vitro Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol Details:
-
Bacterial Inoculum Preparation: A standardized inoculum of the test organism is prepared by suspending several colonies from a fresh agar plate into a suitable broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve the final desired inoculum concentration in the microtiter plate.
-
Antibiotic Dilution: Serial twofold dilutions of this compound and Azithromycin are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In-Vivo Efficacy: Murine Pneumonia Model
Animal models are essential for evaluating the in-vivo efficacy of antibiotics. The murine pneumonia model is a commonly used system to study respiratory tract infections.
Protocol Details:
-
Animal Model: Specific pathogen-free mice of a particular strain, age, and sex are used.
-
Infection: Mice are anesthetized and then infected via intranasal or intratracheal instillation of a known concentration of the respiratory pathogen.
-
Treatment: At a predetermined time post-infection, mice are treated with this compound, Azithromycin, or a placebo control. The route of administration and dosing regimen are critical parameters.
-
Evaluation: The efficacy of the treatment is assessed by monitoring survival rates, clinical signs of illness, and determining the bacterial load in the lungs at various time points. Histopathological examination of the lung tissue can also be performed to assess the extent of inflammation and tissue damage[4][5][6][7].
Mechanism of Action: Targeting the Bacterial Ribosome
Both this compound and Azithromycin are protein synthesis inhibitors that target the bacterial ribosome.
This compound, a 16-membered macrolide, and Azithromycin, a 15-membered azalide, both bind to the 50S subunit of the bacterial ribosome. This binding occurs within the nascent peptide exit tunnel, thereby sterically hindering the elongation of the polypeptide chain and ultimately inhibiting protein synthesis. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.
Clinical Efficacy
Clinical studies have compared the efficacy of this compound (often represented by its close relative, roxithromycin in some studies) and Azithromycin in the treatment of respiratory tract infections.
In a study on acute lower respiratory tract infections, a 3-day course of Azithromycin (500 mg once daily) resulted in a satisfactory clinical response (cure or improvement) in 91.9% of evaluable patients. In comparison, a 10-day course of roxithromycin (150 mg twice daily) showed a satisfactory clinical response in 87.2% of patients[8]. The bacteriological eradication rate was 92.0% for Azithromycin and 81.1% for roxithromycin[8]. Azithromycin was also noted to have a lower incidence of adverse events in this study[8].
Immunomodulatory Effects and Host Cell Interactions
Beyond their direct antibacterial activity, macrolides, including Azithromycin, are known to possess immunomodulatory properties. These effects can contribute to their therapeutic efficacy in respiratory infections.
Azithromycin has been shown to have anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines such as IL-8 in airway epithelial cells[9]. It can also modulate the production of other signaling molecules like matrix metalloproteinase 9 (MMP-9)[9]. Furthermore, Azithromycin can enhance the phagocytosis of apoptotic bronchial epithelial cells by alveolar macrophages, which may aid in the resolution of inflammation[10]. Some studies also suggest that Azithromycin can induce anti-viral responses in bronchial epithelial cells[11]. The immunomodulatory effects of this compound are less extensively documented in the available literature.
Conclusion
References
- 1. Antibacterial activity of this compound compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and other macrolide antibiotics on Mycoplasma pneumoniae in L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activities of macrolides against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amr-accelerator.eu [amr-accelerator.eu]
- 5. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine pneumonia model – REVIVE [revive.gardp.org]
- 7. Frontiers | Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections [frontiersin.org]
- 8. Efficacy, safety and tolerability of azithromycin versus roxithromycin in the treatment of acute lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of azithromycin in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. publications.ersnet.org [publications.ersnet.org]
Navigating Macrolide Resistance: A Comparative Analysis of Rokitamycin Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of Rokitamycin, a 16-membered macrolide, with other macrolides, supported by experimental data to elucidate its efficacy against resistant bacterial strains.
This compound has demonstrated a distinct profile of activity against macrolide-resistant bacteria, offering a potential therapeutic alternative when resistance to 14- and 15-membered macrolides is encountered. This guide delves into the comparative in vitro activity, mechanisms of cross-resistance, and the experimental protocols used to assess these interactions.
Comparative In Vitro Activity: this compound vs. Other Macrolides
The in vitro efficacy of this compound against various bacterial strains, particularly those with defined macrolide resistance mechanisms, is a critical indicator of its potential clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from multiple studies, providing a quantitative comparison with other commonly used macrolides.
Table 1: Comparative MIC Ranges (µg/mL) against Staphylococcus aureus
| Antibiotic | Susceptible Strains | Resistant (Inducible MLSB) | Resistant (Constitutive MLSB) |
| This compound | 0.06 - 1[1] | 0.06 - 1[1] | Inactive[1] |
| Erythromycin | 0.12 - 1 | >2 | >2 |
| Clarithromycin | ≤0.12 - 0.5 | >2 | >2 |
| Azithromycin | 0.5 - 2 | >8 | >8 |
Table 2: Comparative MIC Ranges (µg/mL) against Streptococcus pneumoniae
| Antibiotic | Susceptible Strains | Resistant (ermB, Inducible MLSB) | Resistant (mefA, Efflux) | Resistant (Constitutive MLSB) |
| This compound | 0.008 - 0.5[1] | 0.06 - >128 (variable)[1] | Active[2][3] | 4 to >128 (after induction)[4] |
| Erythromycin | ≤0.06 | >1 | 1 - 64 | >1 |
| Clarithromycin | ≤0.06 | >1 | 0.5 - 32 | >1 |
| Azithromycin | ≤0.12 | >2 | 0.5 - 32 | >2 |
Table 3: Comparative MIC90 Values (µg/mL) against Mycoplasma pneumoniae
| Antibiotic | MIC90 for Susceptible Strains | MIC Range for Macrolide-Resistant Strains |
| This compound | 0.007[5][6] - 0.0156[7] | 0.0156 - 16[7] |
| Erythromycin | 0.0156[7] - 0.03[5][6] | ≥32[7] |
| Clarithromycin | 0.0078[7] | ≥32[7] |
| Azithromycin | 0.00195[7] | ≥32[7] |
| Josamycin | 0.03[5][6] - 0.0625[7] | 2 to ≥64[7] |
Understanding the Mechanisms of Cross-Resistance
Macrolide resistance is primarily mediated by two mechanisms: modification of the ribosomal target site and active drug efflux. This compound's efficacy is closely tied to its interaction with these resistance mechanisms.
-
Target Site Modification (MLSB Resistance): This is often mediated by erm (erythromycin ribosome methylase) genes, which encode enzymes that methylate the 23S rRNA, reducing the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[8] This resistance can be either inducible or constitutive. This compound has been shown to be effective against strains with inducible MLSB resistance but is generally inactive against those with constitutive resistance.[1][9]
-
Macrolide Efflux: This mechanism involves efflux pumps, commonly encoded by mef (macrolide efflux) genes, which actively transport macrolides out of the bacterial cell.[10] this compound has demonstrated activity against strains harboring the mef(A) gene, which confers resistance to 14- and 15-membered macrolides.[2][3]
The structural differences between 16-membered macrolides like this compound and 14- or 15-membered macrolides are thought to influence their interaction with the ribosome and their susceptibility to efflux pumps.
Experimental Protocols
The data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.
1. Preparation of Materials:
-
Bacterial Isolate: A pure, 18-24 hour culture of the test organism grown on an appropriate agar medium.
-
Antimicrobial Agents: Stock solutions of this compound and other macrolides of known potency are prepared.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae, CAMHB supplemented with 2-5% lysed horse blood is used.[10]
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are utilized.[10]
2. Procedure:
-
A serial two-fold dilution of each antimicrobial agent is prepared in the broth directly in the microtiter plates.
-
A standardized inoculum of the bacterial isolate (approximately 5 x 105 CFU/mL) is added to each well.
-
Control wells (growth control without antibiotic and sterility control without bacteria) are included.
3. Incubation:
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For capnophilic organisms like S. pneumoniae, incubation is performed in a 5% CO₂ atmosphere.[10]
4. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[10] Results are interpreted as susceptible, intermediate, or resistant based on established clinical breakpoints.
Disk Diffusion Method for Phenotype Differentiation
The double-disk or triple-disk diffusion test is a simple and effective method to differentiate between MLSB phenotypes and efflux-mediated resistance.
1. Procedure:
-
A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disks containing erythromycin (a 14-membered macrolide) and clindamycin (a lincosamide) are placed on the agar at a specific distance from each other (typically 15-20 mm edge to edge). For the triple-disk test, a this compound (16-membered macrolide) disk is also added.[4]
2. Interpretation:
-
M Phenotype (efflux): Resistance to erythromycin with susceptibility to clindamycin (a circular zone of inhibition around the clindamycin disk). This indicates the mef gene is likely present.
-
Inducible MLSB Phenotype (iMLSB): Resistance to erythromycin and a blunting of the clindamycin inhibition zone adjacent to the erythromycin disk (a "D-shaped" zone). This indicates the presence of an inducible erm gene.
-
Constitutive MLSB Phenotype (cMLSB): Resistance to both erythromycin and clindamycin. This indicates a constitutively expressed erm gene.
-
The addition of a this compound disk in the triple-disk test can further differentiate phenotypes, as strains with the iMLSB or M phenotype may still be susceptible to this compound.[4]
Conclusion
The available data indicate that this compound exhibits a favorable cross-resistance profile compared to 14- and 15-membered macrolides. Its activity against strains with inducible MLSB resistance and efflux-mediated resistance highlights its potential as a valuable therapeutic option in the context of rising macrolide resistance. However, its ineffectiveness against constitutively resistant strains underscores the importance of accurate susceptibility testing and phenotype determination to guide appropriate clinical use. Further research and clinical studies are essential to fully delineate the role of this compound in managing infections caused by macrolide-resistant pathogens.
References
- 1. [In vitro antibacterial activity of this compound, a new macrolide antibiotic. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: bacterial resistance to a 16-membered ring macrolide differs from that to 14- and 15-membered ring macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Differentiation of Resistance Phenotypes among Erythromycin-Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound and other macrolide antibiotics on Mycoplasma pneumoniae in L cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound and other macrolide antibiotics on Mycoplasma pneumoniae in L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emergence of Macrolide-Resistant Mycoplasma pneumoniae with a 23S rRNA Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 9. Antibacterial activity of this compound compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating the In Vitro to In Vivo Correlation of Rokitamycin's Antibacterial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 16-membered macrolide, Rokitamycin, with other clinically relevant macrolides, including the 14-membered erythromycin and clarithromycin, and the 15-membered azithromycin. The focus is on validating the correlation between in vitro activity and in vivo efficacy, a critical step in preclinical and clinical drug development. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes essential concepts to aid in the objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive cocci, comparable or superior to other macrolides, particularly against Staphylococcus aureus and erythromycin-susceptible streptococci. While direct comparative in vivo efficacy studies in respiratory and skin infection models are limited, available pharmacokinetic and pharmacodynamic data in animal models suggest a potential for effective translation of its in vitro activity to clinical outcomes. This guide delves into the available data to provide a framework for assessing the in vitro to in vivo correlation (IVIVC) of this compound.
Mechanism of Action and Resistance
Like other macrolide antibiotics, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action is primarily bacteriostatic, preventing the bacteria from multiplying and allowing the host's immune system to clear the infection. Resistance to macrolides can occur through several mechanisms, including target site modification (methylation of the ribosomal RNA), active drug efflux, and enzymatic inactivation. Notably, this compound has shown activity against some strains with inducible resistance to 14-membered macrolides.
Rokitamycin's In Vitro Activity: A Comparative Analysis Against Other 16-Membered Macrolides
Rokitamycin, a 16-membered macrolide antibiotic, demonstrates potent in vitro activity against a range of bacterial pathogens, positioning it as a significant agent in the macrolide class. This guide provides a comparative analysis of this compound's in vitro efficacy against other notable 16-membered macrolides, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative In Vitro Susceptibility
The in vitro potency of this compound has been evaluated against various bacterial strains, with its performance often compared to other 16-membered macrolides such as josamycin, miocamycin, and spiramycin. The minimum inhibitory concentration (MIC), a key measure of antibiotic efficacy, is a primary metric for these comparisons.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values for this compound and other 16-membered macrolides against several clinically relevant bacterial species. The data is compiled from multiple in vitro studies.
| Bacterial Species | This compound (µg/mL) | Josamycin (µg/mL) | Miocamycin (µg/mL) | Spiramycin (µg/mL) |
| Streptococcus pneumoniae (Erythromycin-Susceptible) | 0.008 - 0.5 | 0.03 - 0.12 | 0.06 - 0.25 | - |
| Streptococcus pyogenes | - | - | - | - |
| Staphylococcus aureus (MLSB-inducible) | 0.06 - 1 | Active | Active | Active |
| Staphylococcus aureus (MLSB-constitutive) | Inactive | Inactive | Inactive | Inactive |
| Mycoplasma pneumoniae | 0.007 (MIC90) | 0.03 (MIC90) | - | - |
| Chlamydia trachomatis | Effective | Effective | - | - |
| Haemophilus influenzae | 0.5 - 64 | 2 - 16 | 8 - 32 | - |
| Clostridium perfringens | 0.016 - 0.5 | - | - | - |
| Bacteroides fragilis | 0.016 - 1 | - | - | - |
Key Observations from In Vitro Studies
-
Gram-Positive Cocci : this compound generally exhibits strong activity against erythromycin-susceptible strains of Streptococcus pneumoniae and Streptococcus pyogenes.[1] Its activity is often superior to that of josamycin and miocamycin against Gram-positive cocci.[1]
-
Staphylococcus aureus : Against Staphylococcus aureus, this compound is effective against strains with inducible macrolide-lincosamide-streptogramin B (MLSB) resistance but, like other macrolides, is inactive against strains with constitutive MLSB resistance.[1]
-
Atypical Pathogens : this compound demonstrates excellent activity against Mycoplasma pneumoniae, with a reported MIC90 of 0.007 µg/mL, which is more potent than josamycin (0.03 µg/mL).[2][3] Both this compound and josamycin have shown good clinical and microbiological outcomes in treating genital infections caused by Mycoplasma hominis and Chlamydia trachomatis.[4]
-
Gram-Negative Bacteria : The activity of this compound against Haemophilus influenzae is generally poor, a characteristic shared with other macrolides.[1]
-
Anaerobes : this compound shows good activity against anaerobic bacteria such as Clostridium perfringens and Bacteroides fragilis.[1]
Experimental Protocols
The determination of in vitro activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for comparing the efficacy of antibiotics. The following is a generalized experimental protocol for the agar dilution method, a common technique used in the cited studies.[1]
Agar Dilution Method for MIC Determination
-
Preparation of Antibiotic Stock Solutions : A stock solution of each macrolide (this compound, josamycin, miocamycin, etc.) is prepared at a high concentration in a suitable solvent.
-
Preparation of Agar Plates : A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific, twofold serial dilution of the antibiotic. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation : The bacterial isolates to be tested are cultured to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU) per milliliter (e.g., 108 CFU/mL). This suspension is then further diluted.
-
Inoculation : A standardized volume of the diluted bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate and the control plate.
-
Incubation : The inoculated plates are incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific bacterium being tested.
-
MIC Determination : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar plate.
Visualizing Experimental and Logical Frameworks
To further clarify the experimental process and the comparative logic, the following diagrams are provided.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Logical Framework for Comparing Macrolide In Vitro Activity.
References
- 1. [In vitro antibacterial activity of this compound, a new macrolide antibiotic. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and other macrolide antibiotics on Mycoplasma pneumoniae in L cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound and other macrolide antibiotics on Mycoplasma pneumoniae in L cells | Scilit [scilit.com]
- 4. [this compound in the treatment of female genital Chlamydia and Mycoplasma infections. Comparative study vs josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rokitamycin and Telithromycin Against Streptococcus pneumoniae
For Immediate Release
[City, State] – December 15, 2025 – In the ongoing battle against respiratory pathogens, a detailed understanding of the antimicrobial armamentarium is crucial for researchers and drug development professionals. This guide provides a comparative study of two key antimicrobial agents, Rokitamycin and Telithromycin, and their activity against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia and other invasive diseases.
Introduction
This compound, a 16-membered macrolide, and Telithromycin, the first ketolide antibiotic, both target the bacterial ribosome to inhibit protein synthesis. While sharing a common overarching mechanism, their distinct structural features lead to differences in their spectrum of activity, potency, and ability to overcome common resistance mechanisms in Streptococcus pneumoniae. This guide synthesizes available in-vitro data to offer a direct comparison of their performance.
Mechanism of Action
Both this compound and Telithromycin exert their antibacterial effects by binding to the 50S ribosomal subunit, thereby interfering with protein synthesis.[1]
This compound , like other macrolides, binds to the 23S rRNA near the peptidyl transferase center.[1] The nature of this binding can influence its activity; a cohesive, strong binding has been associated with bactericidal effects, whereas reversible binding may result in bacteriostatic activity.
Telithromycin also binds to the 23S rRNA in the 50S subunit. A key distinction of ketolides is their dual binding mechanism.[2] In addition to the binding site shared with macrolides in domain V of the 23S rRNA, Telithromycin also interacts with domain II.[2] This enhanced binding affinity allows it to be effective against some macrolide-resistant strains of S. pneumoniae.[2][3]
In Vitro Activity: A Quantitative Comparison
The in vitro efficacy of this compound and Telithromycin against S. pneumoniae is most commonly assessed by determining the Minimum Inhibitory Concentration (MIC). The following table summarizes the available MIC data for both compounds against various pneumococcal isolates.
| Antibiotic | S. pneumoniae Phenotype | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Erythromycin-Susceptible | 0.03 - 0.5 | - | - |
| Erythromycin-Resistant (A2059G mutation) | Rises sharply with number of mutant alleles | - | - | |
| Telithromycin | Erythromycin-Susceptible | ≤0.015 - 0.03 | ≤0.015 | ≤0.03 |
| Macrolide-Resistant (various mechanisms) | 0.03 - 0.5 | - | 0.125 - 0.5 | |
| Penicillin-Resistant | ≤0.5 | - | - | |
| Strains with 23S rRNA mutations | 0.015 - 0.25 | - | - |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from multiple sources.[3][4][5][6]
Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic over time.
This compound: While specific time-kill curve data for this compound against S. pneumoniae is limited in the reviewed literature, it has been described as bactericidal for streptococci.[4]
Telithromycin: Time-kill studies have demonstrated that Telithromycin is bactericidal against S. pneumoniae.[7][8] For macrolide-resistant strains with 23S rRNA mutations, Telithromycin was shown to be bactericidal against four out of seven strains after 24 hours at two times the MIC.[7][9] However, against strains with high-level resistance (MIC ≥2 µg/mL), the killing activity of Telithromycin is reported to be slow.[10] One study noted that killing with Telithromycin was slower compared to some other tested agents.[8]
Experimental Protocols
The data presented in this guide are derived from standard in vitro susceptibility testing methods. The following are generalized protocols for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of this compound and Telithromycin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with lysed horse blood.
-
Inoculum Preparation: S. pneumoniae isolates are grown on an appropriate agar medium, and colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: The prepared microdilution plates are inoculated with the bacterial suspension and incubated at 35°C for 20-24 hours.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays assess the rate and extent of bacterial killing by an antimicrobial agent over a specified period.
-
Inoculum Preparation: A standardized suspension of S. pneumoniae is prepared in a suitable broth medium to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to Antibiotic: this compound or Telithromycin is added to the bacterial suspension at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control with no antibiotic is included.
-
Sampling: Aliquots are removed from each test and control tube at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated onto an appropriate agar medium to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.
Visualizing the Comparison
To further illustrate the concepts discussed, the following diagrams have been generated.
Figure 1: Mechanism of Action Comparison
Figure 2: MIC Determination Workflow
Figure 3: Time-Kill Assay Workflow
Conclusion
Both this compound and Telithromycin demonstrate potent in vitro activity against Streptococcus pneumoniae. Telithromycin's dual binding to the ribosome provides it with an advantage against certain macrolide-resistant strains. While this compound is reported to have bactericidal activity, more detailed time-kill kinetic data would be beneficial for a more direct comparison with Telithromycin. The choice between these agents in a research or drug development context will depend on the specific pneumococcal phenotypes being targeted and the desired bactericidal profile. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. Macrolide Resistance in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Profile of Telithromycin against Macrolide- and Fluoroquinolone-Resistant Streptococcus pneumoniae in a Neutropenic Mouse Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of this compound compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activities of Cethromycin and Telithromycin against Recent North American Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrolide resistance by ribosomal mutation in clinical isolates of Streptococcus pneumoniae from the PROTEKT 1999-2000 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-Kill Study of the Activity of Telithromycin against Macrolide-Resistant Streptococcus pneumoniae Isolates with 23S rRNA Mutations and Changes in Ribosomal Proteins L4 and L22 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Killing of Streptococcus pneumoniae by azithromycin, clarithromycin, erythromycin, telithromycin and gemifloxacin using drug minimum inhibitory concentrations and mutant prevention concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time-kill study of the activity of telithromycin against macrolide-resistant Streptococcus pneumoniae Isolates with 23S rRNA mutations and changes in ribosomal proteins L4 and L22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time-kill kinetics of Streptococcus pneumoniae with reduced susceptibility to telithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Rokitamycin's Efficacy Against Inducibly Resistant Staphylococci: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rokitamycin's performance against inducibly resistant staphylococci, particularly strains exhibiting the inducible macrolide-lincosamide-streptogramin B (iMLSB) resistance phenotype. This phenotype poses a significant clinical challenge, as these strains may appear susceptible to certain antibiotics like clindamycin in vitro, leading to potential therapeutic failure. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying resistance mechanisms and testing workflows.
Comparative In Vitro Activity
This compound, a 16-membered macrolide, has demonstrated notable efficacy against staphylococcal isolates with inducible resistance to 14- and 15-membered macrolides like erythromycin.[1][2][3] Strains harboring erm genes can methylate the ribosomal target of these antibiotics, leading to resistance. In the case of inducible resistance, the expression of the erm gene is triggered by the presence of an inducing agent, typically a 14- or 15-membered macrolide. This compound, however, is a poor inducer of this resistance mechanism and can often retain its activity against these challenging isolates.[4]
The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for this compound and comparator antibiotics against staphylococci with the iMLSB phenotype.
| Antibiotic | Organism | Resistance Phenotype | MIC Range (µg/mL) |
| This compound | Staphylococcus spp. | Inducible MLSB | 0.06 - 1[3] |
| Erythromycin | Staphylococcus spp. | Inducible MLSB | Resistant (MICs often >100)[4] |
| Clindamycin | Staphylococcus aureus | Inducible MLSB | Appears Susceptible in vitro (without inducer) |
Experimental Protocols
Accurate identification of inducibly resistant staphylococci is crucial for appropriate antibiotic selection. The following are standard protocols used in the evaluation of antibiotic efficacy against these strains.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the general susceptibility of a bacterial isolate to a panel of antibiotics.
Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[1][2]
-
Inoculation: Uniformly streak the inoculum onto a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.[2][5]
-
Disk Placement: Aseptically place antibiotic-impregnated disks onto the agar surface, ensuring firm contact. Disks should be spaced at least 24 mm apart.[2]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[5]
-
Result Interpretation: Measure the diameter of the zones of inhibition around each disk and interpret the results as susceptible, intermediate, or resistant according to established guidelines (e.g., CLSI).
D-Test for Inducible Clindamycin Resistance
The D-test is a specific modification of the Kirby-Bauer method used to detect inducible clindamycin resistance in staphylococci that appear resistant to erythromycin but susceptible to clindamycin in initial testing.
Methodology:
-
Isolate Selection: Select staphylococcal isolates that demonstrate erythromycin resistance and clindamycin susceptibility in a standard disk diffusion test.
-
Inoculation: Prepare a Mueller-Hinton agar plate with a bacterial lawn as described for the Kirby-Bauer test.
-
Disk Placement: Place a 15-µg erythromycin disk and a 2-µg clindamycin disk in close proximity (15-20 mm, edge to edge) on the inoculated agar surface.[6]
-
Incubation: Incubate the plate under the same conditions as the standard Kirby-Bauer test.
-
Result Interpretation:
-
Positive D-test (Inducible Resistance): A flattening of the zone of inhibition around the clindamycin disk, creating a "D" shape adjacent to the erythromycin disk, indicates inducible resistance.[7]
-
Negative D-test: A circular zone of inhibition around the clindamycin disk indicates the absence of inducible resistance.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of Inducible erm Resistance
The erm genes are the primary mediators of inducible macrolide resistance. Their expression is tightly regulated at the translational level.
Caption: Regulation of erm gene expression in inducible resistance.
Experimental Workflow for Susceptibility Testing
The following diagram illustrates the logical flow of experiments to determine the susceptibility profile of staphylococcal isolates, with a focus on identifying inducible resistance.
Caption: Workflow for identifying inducible resistance.
References
- 1. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method) [addl.purdue.edu]
- 2. microbenotes.com [microbenotes.com]
- 3. [In vitro antibacterial activity of this compound, a new macrolide antibiotic. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Antibacterial activity of this compound against fresh clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. publishingimages.s3.amazonaws.com [publishingimages.s3.amazonaws.com]
- 7. Inducible Clindamycin Resistance (D Test) • Microbe Online [microbeonline.com]
Unveiling the Synergistic Potential of Rokitamycin in Combination Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rokitamycin's synergistic effects with other antibiotics, supported by available experimental data. The following sections detail the quantitative outcomes of synergistic combinations, the methodologies employed in these pivotal studies, and the underlying mechanisms of action.
This compound, a 16-membered macrolide antibiotic, demonstrates a valuable potential for synergistic activity when combined with other antimicrobial agents. This synergy can lead to enhanced efficacy against various bacterial pathogens, potentially overcoming resistance and improving clinical outcomes. This guide synthesizes the available data on this compound's synergistic interactions, offering a resource for further research and development in the field of combination therapies.
Quantitative Analysis of Synergistic Effects
The primary evidence for this compound's synergistic capabilities comes from an in vitro study investigating its combination with co-trimoxazole (a mixture of sulfamethoxazole and trimethoprim) against key Gram-positive pathogens. The study demonstrated a significant synergistic effect against strains of Streptococcus pyogenes, Streptococcus pneumoniae, and staphylococci.[1] While the full quantitative data from this study, such as Fractional Inhibitory Concentration Index (FICI) values, are not publicly available, the findings confirm a positive synergistic interaction.
Table 1: Summary of this compound Synergistic Combinations
| Combination Agent | Target Organisms | Observed Effect | Data Availability |
| Co-trimoxazole | Streptococcus pyogenes, Streptococcus pneumoniae, Staphylococci | Synergism[1] | Abstract only; FICI values not available. |
Further research is necessary to fully quantify the extent of this synergy and to explore combinations with other antibiotic classes, such as β-lactams, aminoglycosides, and fluoroquinolones.
Experimental Protocols
The evaluation of antibiotic synergy is typically conducted using standardized in vitro methods. The following protocols are fundamental to assessing the synergistic potential of this compound.
Checkerboard Assay
The checkerboard assay is a common method used to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the combination antibiotic are prepared and serially diluted in a liquid growth medium, such as Mueller-Hinton broth.
-
Microtiter Plate Setup: A 96-well microtiter plate is used to create a checkerboard pattern. Each well contains a unique combination of concentrations of the two antibiotics. The concentrations typically range from sub-inhibitory to supra-inhibitory levels.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined for each antibiotic alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Methodology:
-
Preparation of Cultures: Bacterial cultures are grown to a specific logarithmic phase.
-
Exposure to Antibiotics: The bacterial suspension is then exposed to the antibiotics, both individually and in combination, at specific concentrations (e.g., at their respective MICs or sub-MICs).
-
Sampling and Plating: Aliquots are removed from the cultures at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Colony Counting: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic and the combination.
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Indifference: A < 2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the least active single agent.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Synergy Testing
The following diagram illustrates the typical workflow for assessing the synergistic effects of this compound with another antibiotic.
Caption: Workflow for evaluating antibiotic synergy.
Putative Signaling Pathway for Synergy
The synergistic effect of this compound and co-trimoxazole likely arises from the simultaneous inhibition of two distinct essential pathways in bacterial metabolism. This compound inhibits protein synthesis, while co-trimoxazole blocks the folic acid synthesis pathway.
Caption: Dual blockade mechanism of this compound and Co-trimoxazole.
This combined assault on critical cellular functions likely leads to a bactericidal effect that is greater than the sum of the individual agents' effects. Further research into the precise molecular interactions at the ribosomal and enzymatic levels could provide a more detailed understanding of this synergistic relationship.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Rokitamycin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection are paramount. The proper disposal of pharmaceutical compounds like Rokitamycin, a macrolide antibiotic, is a critical aspect of responsible laboratory practice. Adherence to established disposal protocols prevents environmental contamination, ensures a safe working environment, and maintains regulatory compliance. Improper disposal of antibiotics can contribute to the development of antimicrobial resistance in the environment.[1]
This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, particularly in its powdered form, should occur in a well-ventilated area or a chemical fume hood to minimize inhalation risks.
In case of a spill, the area should be contained with an inert absorbent material. The collected waste must then be transferred to a sealed and appropriately labeled container for disposal as chemical waste. It is imperative to prevent this compound from entering drains or waterways to avoid potential ecological harm.[2][3][4]
Operational Disposal Plan
The disposal of this compound and materials contaminated with it should be managed as hazardous waste.[5][6] A structured disposal plan is essential for safety and compliance.
Step 1: Segregation and Collection
All waste containing this compound, including unused stock, experimental residues, and contaminated labware (e.g., pipette tips, vials), must be collected in a designated, clearly labeled, and sealed container.[7] To prevent unintended reactions, do not mix this waste with other chemical waste streams.[7] Hazardous pharmaceutical waste is typically collected in black containers labeled "hazardous waste pharmaceuticals".[5]
Step 2: Inactivation through Alkaline Hydrolysis
Note: This procedure should be performed in a certified fume hood. The following protocol is based on procedures for Roxithromycin, a closely related macrolide antibiotic, and should be adapted with caution.[7]
For liquid waste containing this compound, slowly add a 1 M sodium hydroxide solution while stirring. Monitor the pH using indicator strips until it reaches a pH of ≥ 12. For solid waste, first dissolve it in a minimal amount of a suitable solvent, such as ethanol, before proceeding with the addition of sodium hydroxide.[7]
Step 3: Neutralization
After the inactivation period, neutralize the solution by slowly adding a 1 M hydrochloric acid solution while continuously stirring. Monitor the pH with indicator strips until the solution reaches a neutral pH (approximately 7.0).[7]
Step 4: Final Disposal
The neutralized waste is still considered hazardous and must be disposed of correctly. Ensure the container is properly labeled with its contents ("Neutralized this compound waste") and the appropriate hazard warnings.[7] Arrange for the disposal of the hazardous waste container through your institution's licensed environmental health and safety (EHS) office or a certified hazardous waste disposal company.[7][8][9] Never dispose of the treated or untreated waste down the drain.[2][3]
Quantitative Data for Disposal Protocol
| Parameter | Value | Notes |
| Inactivation pH | ≥ 12 | Achieved by adding 1 M Sodium Hydroxide.[7] |
| Neutralization pH | ~ 7.0 | Achieved by adding 1 M Hydrochloric Acid.[7] |
Experimental Protocol for Inactivation and Neutralization
Objective: To chemically degrade this compound through alkaline hydrolysis, rendering it inactive, followed by neutralization.
Materials:
-
This compound waste (liquid or solid)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Suitable reaction vessel (e.g., borosilicate glass beaker)
-
Magnetic stirrer and stir bar
-
pH indicator strips
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
-
Certified chemical fume hood
Procedure:
-
Preparation: In a certified chemical fume hood, place the this compound waste into the reaction vessel. If the waste is solid, dissolve it in a minimal amount of a suitable solvent like ethanol. Add a magnetic stir bar to the vessel.[7]
-
Alkaline Hydrolysis: Begin stirring the solution. Slowly add the 1 M NaOH solution to the waste. Periodically check the pH of the solution using a pH indicator strip. Continue adding NaOH until the pH is ≥ 12.[7] Allow the mixture to react for a sufficient time to ensure complete hydrolysis (a minimum of 2 hours is recommended, though specific data for this compound is unavailable).
-
Neutralization: While still stirring, slowly add the 1 M HCl solution to the reaction mixture. Frequently monitor the pH with indicator strips. Continue to add HCl until the pH of the solution is approximately 7.0.[7]
-
Collection and Labeling: Transfer the neutralized solution to a designated hazardous waste container. Ensure the container is sealed and clearly labeled as "Neutralized this compound waste" and includes any other required hazard information.
-
Final Disposal: Arrange for pickup and disposal of the container by your institution's EHS office or a certified hazardous waste contractor.[7]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Rokitamycin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with active pharmaceutical ingredients like Rokitamycin. Adherence to proper handling and disposal protocols for this macrolide antibiotic is critical to minimize exposure risks and prevent environmental contamination. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to directly address your operational questions.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure when handling this compound. The following table summarizes the recommended PPE:
| PPE Component | Specification | Purpose |
| Hand Protection | Impervious gloves (e.g., nitrile). Consider double-gloving.[1][2][3] | Prevents skin contact and absorption.[1] |
| Eye/Face Protection | Safety glasses with side shields or goggles.[1] | Protects eyes from dust and splashes.[4] |
| Skin and Body Protection | Protective clothing. A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is recommended. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | An appropriate respirator should be worn if the Occupational Exposure Limit (OEL) is exceeded or when dust may be generated.[4] | Prevents inhalation of aerosolized particles. |
Note: Currently, there are no established occupational exposure limit values for this compound.[1] Therefore, it is crucial to handle it with the care required for hazardous materials and to use engineering controls like fume hoods or local exhaust ventilation to minimize dust generation and inhalation exposure.[5]
Operational Plan: Step-by-Step Handling and Disposal of this compound
A systematic workflow is crucial to minimize exposure risk during the handling and disposal of this compound.
I. Receiving and Storage
-
Inspect Shipment: Upon receipt, visually inspect the container for any damage or leaks.
-
Don Initial PPE: Wear appropriate gloves and eye protection during unpacking.
-
Labeling: Ensure the container is clearly labeled.
-
Storage: Store in a tightly closed container in a dry, well-ventilated area at the recommended temperature of 2-8°C.[1]
II. Preparation and Handling
-
Designated Area: Conduct all handling procedures in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.[5]
-
Assemble Materials: Before starting, gather all necessary equipment and materials.
-
Don Full PPE: Put on all required personal protective equipment, including gloves, a lab coat or gown, and eye protection. If there is a risk of generating dust, a respirator is necessary.
-
Weighing and Aliquoting: Handle the solid form of this compound carefully to avoid creating dust. Use techniques that minimize aerosolization.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
III. Disposal Plan
All materials that come into contact with this compound should be treated as potentially hazardous waste and disposed of according to institutional and local environmental regulations.[4]
-
Segregation: Do not mix this compound waste with other chemical waste streams to prevent unintended reactions.[6]
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves, and gowns), in a designated, clearly labeled, and sealed container for hazardous waste.[6]
-
Liquid Waste: Stock antibiotic solutions are considered hazardous chemical waste and should be collected in an approved, sealed container for chemical waste.[7]
-
Decontamination: Clean all contaminated surfaces thoroughly.
-
Waste Pickup: Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal service.[6] Improper disposal, such as flushing down the drain, can lead to environmental contamination and the development of antibiotic-resistant bacteria.[7][8]
Visualizing Safety Protocols
To further clarify the procedural workflows, the following diagrams illustrate the operational plan for handling this compound and the decision-making process for selecting the appropriate personal protective equipment.
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Decision logic for selecting appropriate PPE for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. osha.gov [osha.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
